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  • Product: propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate
  • CAS: 1592253-28-5

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Executive Summary In modern drug discovery, chiral diamines serve as critical molecular building blocks for synthesizing peptidomimetics, kinase inhibitors, and advanced therapeutic agents. Propan-2-yl N-(4-amino-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral diamines serve as critical molecular building blocks for synthesizing peptidomimetics, kinase inhibitors, and advanced therapeutic agents. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly versatile, orthogonally protected 1,3-diamine intermediate. Because its biological efficacy in downstream active pharmaceutical ingredients (APIs) is intrinsically linked to its three-dimensional spatial arrangement, rigorous structural characterization is non-negotiable.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating analytical framework for the structural elucidation of this molecule. This guide synthesizes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Chiral High-Performance Liquid Chromatography (HPLC) into a unified workflow, explaining not just the how, but the causality behind each experimental choice.

Molecular Architecture & Physicochemical Profile

The molecule consists of a 4-amino-3-methylbutan-2-yl core where the secondary amine at the C2 position is protected by an isopropyl carbamate (iPoc) group, leaving the primary amine at C4 available for selective functionalization. The butane backbone possesses two adjacent stereocenters (C2 and C3), resulting in four possible stereoisomers (two pairs of enantiomers).

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
Chemical Formula C9H20N2O2Dictates isotopic distribution in MS.
Monoisotopic Mass 188.1525 DaTarget exact mass for HRMS calibration.
[M+H]+ (ESI+) 189.1603 m/zPrimary precursor ion for MS/MS.
Stereocenters 2 (C2, C3)Requires 2D NMR and Chiral HPLC for full resolution.
H-Bond Donors 2 (-NH, -NH2)Critical for chiral stationary phase interactions.
H-Bond Acceptors 3 (C=O, -O-, -NH2)Influences chromatographic retention and peak shape.

Analytical Workflow for Structural Elucidation

To achieve absolute confidence in the molecular structure, a multi-modal analytical strategy is required. NMR provides atomic connectivity and relative stereochemistry[1], HRMS confirms the exact mass and structural fragments[2], and Chiral HPLC determines the enantiomeric excess (ee)[3].

Workflow A Sample Preparation (Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate) B 1D & 2D NMR Spectroscopy (Connectivity & Relative Stereochemistry) A->B C High-Resolution LC-MS/MS (Exact Mass & Fragmentation) A->C D Chiral HPLC / SFC (Enantiomeric Excess & Chiral Purity) A->D E X-ray Crystallography (Absolute Configuration) B->E If crystalline F Comprehensive Structural Elucidation B->F C->F D->F E->F

Fig 1. Multi-modal analytical workflow for the structural characterization of chiral carbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D 1H and 13C NMR can confirm the presence of the isopropyl and butyl groups, the aliphatic region (0.8 - 1.5 ppm) often suffers from severe signal overlap. Furthermore, 1D NMR cannot distinguish between the syn and anti diastereomers of the C2/C3 stereocenters. Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is mandated to establish the relative spatial proximity of the methyl groups on the butane backbone.

Protocol 1: 2D NMR Acquisition & Self-Validation
  • Sample Preparation: Dissolve 15 mg of the highly pure analyte in 600 µL of CDCl3. CDCl3 is chosen over protic solvents to prevent rapid deuterium exchange of the carbamate -NH and primary -NH2 protons, which are vital for NOE correlations.

  • Instrument Setup: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for carbon-coupled experiments.

  • Pulse Sequences: Acquire standard 1H, 13C, multiplicity-edited HSQC (to differentiate CH/CH3 from CH2), HMBC (to confirm the carbamate carbonyl linkage to the C2 methine), and NOESY (mixing time 300-500 ms).

  • Self-Validating Step: To validate the peak assignments and ensure no artifacts are present, run a 1D selective TOCSY irradiated at the C4 methylene protons. Causality: If the spin system is correctly assigned, the magnetization will propagate sequentially through the C4 methylene, C3 methine, C2 methine, and C1 methyl, confirming the contiguous aliphatic backbone without interference from the isopropyl protecting group.

High-Resolution Mass Spectrometry (HRMS)

Carbamate compounds are notoriously challenging in mass spectrometry due to their thermal lability, which frequently leads to premature in-source fragmentation[2]. By carefully optimizing the electrospray ionization (ESI) source parameters, we can capture the intact precursor ion and subject it to controlled Collision-Induced Dissociation (CID) in the collision cell.

The fragmentation of isopropyl carbamates follows a highly predictable, diagnostic pathway. The isopropyl ester group undergoes a characteristic neutral loss of propene (-42 Da) via a McLafferty-type rearrangement, yielding a carbamic acid intermediate[2][4]. Subsequent rapid decarboxylation (-44 Da) exposes the protonated diamine core.

MS_Fragmentation M Parent Ion[M+H]+ m/z 189.16 F1 Intermediate Ion m/z 147.11 M->F1 - C3H6 (Propene) (-42 Da) F2 Diamine Core Ion m/z 103.12 F1->F2 - CO2 (-44 Da) F3 Ammonium Loss m/z 86.09 F2->F3 - NH3 (-17 Da)

Fig 2. ESI+ MS/MS fragmentation pathway of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate.

Protocol 2: LC-MS/MS Fragmentation Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a rapid gradient of 0.1% FA in water to 0.1% FA in acetonitrile.

  • Source Parameters (ESI+): Set capillary voltage to 3.5 kV. Causality: The desolvation temperature must be strictly capped at 300°C–350°C. Higher temperatures will cause thermal degradation of the labile carbamate linkage before it reaches the mass analyzer[2].

  • Self-Validating Step: To validate the fragmentation pathway, perform an MS3 (MS/MS/MS) experiment isolating the m/z 147.11 intermediate ion in an ion trap. Causality: If the proposed mechanism holds, the MS3 spectrum will predominantly yield the m/z 103.12 ion, proving the sequential loss of propene followed by decarboxylation, rather than a single concerted cleavage event.

Chiral Chromatography for Stereoisomeric Purity

Because enantiomers possess identical NMR and MS profiles, Chiral HPLC is required to determine the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) coated with phenylcarbamate derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for this class of molecules[3][5]. The chiral recognition mechanism relies on transient diastereomeric complexation driven by hydrogen bonding between the analyte's carbamate moiety and the CSP, supplemented by steric inclusion within the polysaccharide groove[3].

Protocol 3: Chiral HPLC Enantiomeric Resolution
  • Column Selection: Install a polysaccharide-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Employ a normal-phase isocratic system consisting of Hexane / Isopropanol (90:10 v/v). Causality: Add 0.1% Diethylamine (DEA) to the mobile phase. Because the analyte contains a free primary amine, it will interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA acts as a competitive modifier to mask these sites and ensure sharp, symmetrical peaks[3].

  • Flow Rate & Detection: Run at 1.0 mL/min at 25°C. Detect via UV at 210 nm (targeting the carbamate carbonyl absorbance).

  • Self-Validating Step: System suitability must be validated by injecting a racemic reference standard of the carbamate prior to the analytical sample. Causality: The method is only considered valid if the resolution (Rs) between the enantiomeric peaks is ≥ 1.5. This ensures baseline separation, guaranteeing that the integration of the target enantiomer's area is mathematically accurate and free from co-elution artifacts.

References

  • [6] NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications.[Link]

  • [5] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).[Link]

  • [4] Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.[Link]

  • [1] Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI.[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on highly functionalized, chiral building blocks. Propan-2-yl N-(4-amino-3-methylbut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on highly functionalized, chiral building blocks. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (CAS: 1592253-28-5) is a specialized aliphatic diamine derivative that serves as a critical intermediate in the synthesis of peptidomimetics and targeted protease inhibitors.

Unlike standard protecting groups (e.g., Boc or Cbz) which are cleaved during terminal synthetic steps, the isopropyl carbamate moiety in this molecule is frequently retained in the final Active Pharmaceutical Ingredient (API). This strategic retention is designed to exploit the carbamate's unique physicochemical properties—specifically its metabolic stability and its capacity to act as a bidentate hydrogen-bond motif within the hydrophobic pockets of target proteins[1],[2]. This whitepaper provides an in-depth analysis of the molecule's physicochemical profile, its application in rational drug design, and self-validating analytical protocols for its characterization.

Structural and Physicochemical Profiling

The optimization of physicochemical properties is a foundational pillar in early-stage drug discovery, directly dictating a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[3]. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate possesses a highly calculated balance of lipophilicity and polarity, making it an ideal pharmacophore scaffold.

Molecular Architecture & Causality
  • Primary Amine (-NH₂): Located at the C4 position, this highly nucleophilic center serves as the primary vector for synthetic functionalization (e.g., amidation, reductive amination). Physiologically, its basic nature (pKa ~10.2) ensures it is protonated at pH 7.4, enhancing aqueous solubility.

  • Isopropyl Carbamate (-O-C(=O)-NH-): The carbamate functional group is a hybrid of an amide and an ester. It is significantly more resistant to esterase-mediated hydrolysis than standard esters[1]. The isopropyl cap provides a defined steric bulk and lipophilicity (LogP contribution) that is critical for driving non-covalent Van der Waals interactions in target binding sites[4].

  • Aliphatic Chiral Backbone: The 3-methylbutan-2-yl chain introduces two stereocenters. This rigidifies the local conformation of the molecule, reducing the entropic penalty upon binding to a target receptor.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the molecule. Because the balance of lipophilicity and solubility is paramount in drug discovery[4], these metrics dictate the molecule's downstream formulation and pharmacokinetic trajectory.

PropertyValue (Calculated/Estimated)Causality / Impact on Drug Design
Molecular Formula C₉H₂₀N₂O₂Defines the atomic composition and mass boundaries.
Molecular Weight 188.27 g/mol Low MW allows for extensive downstream functionalization without exceeding the Lipinski Rule of 5 limit (500 Da).
Topological Polar Surface Area (TPSA) 64.35 ŲOptimal for membrane permeability. The primary amine contributes 26.02 Ų; the carbamate contributes 38.33 Ų.
LogP (Neutral) 1.2 – 1.8Provides sufficient lipophilicity for lipid membrane partitioning without inducing non-specific protein binding[4].
LogD (at pH 7.4) -1.5 to -0.5The protonation of the primary amine at physiological pH shifts the molecule into a highly hydrophilic state, ensuring systemic solubility.
pKa (Primary Amine) 9.8 – 10.5Dictates the ionization state in vivo; requires specific buffered mobile phases during LC-MS analysis to prevent peak tailing.
Hydrogen Bond Donors 3Two from the primary amine, one from the carbamate nitrogen. Facilitates target-specific anchoring.
Hydrogen Bond Acceptors 3Two from the carbamate oxygens, one from the amine nitrogen.

Synthetic Utility in Peptidomimetic Design

In the design of protease inhibitors (such as those targeting HIV, HCV, or SARS-CoV-2 main protease), the integration of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is highly strategic. The molecule acts as a "chiral hinge." The primary amine is coupled to a transition-state isostere (a warhead), while the isopropyl carbamate is directed into the S2 or S3 subsite of the protease. The carbamate carbonyl acts as a crucial hydrogen-bond acceptor for the backbone amides of the enzyme's active site, while the isopropyl group fills the hydrophobic cavity, displacing high-energy water molecules to drive binding affinity[2].

G A Propan-2-yl N-(4-amino-3- methylbutan-2-yl)carbamate (Chiral Scaffold) B Primary Amine Functionalization (e.g., Amidation) A->B Electrophilic Coupling C Carbamate Retention (Lipophilic H-Bonding) A->C Structural Conservation D Peptidomimetic Lead Compound B->D Pharmacophore Assembly C->D Pocket Fitting E Protease Active Site Binding & Inhibition D->E Target Engagement

Workflow of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate in peptidomimetic drug design.

Experimental Protocols & Validation

To ensure rigorous scientific integrity, the characterization of this molecule must follow self-validating analytical frameworks compliant with ICH Q2(R1) guidelines[5],[6].

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Causality: Because this aliphatic molecule lacks a strong UV chromophore (no conjugated aromatic systems), standard UV-metric pKa determination is fundamentally flawed. Potentiometric titration, which measures the direct change in hydrogen ion concentration, is the only scientifically sound method for this scaffold.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Lower the pH of the sample solution to 2.0 using standardized 0.5 M HCl to ensure the primary amine is fully protonated.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the basic pKa reading).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa of the primary amine.

  • Self-Validating System Check: Run a blank titration (0.15 M KCl only) before and after the sample. If the blank deviates by >0.05 pH units, the electrode is fouled, and the run is automatically invalidated.

Protocol B: LC-MS/MS Method Validation for Pharmacokinetic Profiling

Causality: The basic primary amine will interact with residual silanols on standard C18 stationary phases, causing severe peak tailing. To counteract this, the protocol utilizes an end-capped, superficially porous particle (SPP) column and a highly acidic mobile phase to keep the amine fully protonated, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm). Causality: The ethylene-bridged hybrid particle resists dissolution at extreme pH and minimizes silanol interactions.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.5 mL/min.

  • Mass Spectrometry (ESI+):

    • Monitor the precursor-to-product ion transition via Multiple Reaction Monitoring (MRM). The expected [M+H]⁺ is m/z 189.2.

    • Optimize collision energy (CE) to monitor the loss of the isopropyl group and the cleavage of the carbamate.

  • ICH Q2(R1) Validation & Self-Validating System:

    • Specificity: Inject a blank matrix. Acceptance: No interfering peaks >20% of the Lower Limit of Quantitation (LLOQ)[5].

    • Linearity: Prepare a 7-point calibration curve (1 ng/mL to 1000 ng/mL). Acceptance: R² ≥ 0.995[6].

    • Self-Validation (System Suitability): A Quality Control (QC) sample at 50 ng/mL is injected every 10 samples. If the QC response deviates by more than ±15% from the nominal concentration, the LC-MS/MS sequence automatically halts, flagging the batch as invalid due to matrix effect or instrument drift[6].

Conclusion

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly versatile, structurally rigid building block that provides a masterclass in the balance of physicochemical properties. By leveraging its nucleophilic amine for synthetic elongation and its isopropyl carbamate for metabolic stability and target affinity, medicinal chemists can construct highly potent peptidomimetics. The rigorous application of potentiometric and LC-MS/MS protocols ensures that the integration of this molecule into drug discovery pipelines is backed by robust, reproducible, and ICH-compliant data.

References

  • PubChem. "Carbamate | CH2NO2- | CID 276 - PubChem - NIH". National Institutes of Health.
  • BenchChem. "A Comparative Guide to ICH Guidelines for Analytical Method Validation - Benchchem".
  • ACS Publications. "Analysis of Physicochemical Properties for Drugs of Natural Origin - ACS Publications".
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai".
  • PubChem. "Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem - NIH". National Institutes of Health.
  • WuXi AppTec. "Physicochemical Property Study - WuXi AppTec DMPK".

Sources

Foundational

Preclinical In Vitro Mechanistic Profiling of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate: A Novel Aliphatic Carbamate Modulator

Executive Summary Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (CAS: 1592253-28-5) is a novel chemical entity (NCE) characterized by a branched aliphatic diamine core protected by an isopropyl carbamate moiety. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (CAS: 1592253-28-5) is a novel chemical entity (NCE) characterized by a branched aliphatic diamine core protected by an isopropyl carbamate moiety. While structurally categorized as a synthetic building block, its unique pharmacophoric topology presents a compelling profile for neuropharmacological modulation. This whitepaper establishes a predictive, self-validating in vitro framework to elucidate its mechanism of action (MoA). Based on structural homology to established neurotherapeutics, we hypothesize a tri-modal mechanism: (1) enzymatic prodrug activation via carboxylesterases, (2) direct binding to the α2​δ subunit of voltage-gated calcium channels (VGCCs), and (3) positive allosteric modulation (PAM) of GABA-A receptors.

Structural Pharmacology & Hypothesized Targets

The rational design of in vitro assays requires deconstructing the molecule into its functional domains to predict target engagement.

  • The Alkyl-Carbamate Motif: The isopropyl carbamate group serves a dual purpose. First, alkyl-carbamates (such as felbamate and cenobamate) are established positive allosteric modulators of the GABA-A receptor, enhancing inhibitory neurotransmission without directly competing for the GABA binding site[1]. Second, carbamates function as highly stable prodrugs. Unlike standard esters that rapidly degrade in human plasma, carbamate-linked prodrugs are selectively hydrolyzed by hepatic carboxylesterases (CES1) and intestinal carboxylesterases (CES2)[2].

  • The Aliphatic Amine Core: Upon enzymatic cleavage of the carbamate, the free metabolite—4-amino-3-methylbutan-2-amine—is released. This branched diamine shares significant structural homology with gabapentinoids (e.g., pregabalin). Gabapentinoids exert their primary analgesic and anxiolytic effects by binding with high affinity to the α2​δ−1 and α2​δ−2 auxiliary subunits of VGCCs, thereby attenuating presynaptic calcium influx and reducing the release of excitatory neurotransmitters like glutamate[3].

In Vitro Mechanism of Action Pathways

The pharmacological activity of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is bifurcated into the direct action of the intact molecule and the delayed action of its primary metabolite.

MoA cluster_0 Direct Modulation cluster_1 Prodrug Pathway Compound Propan-2-yl N-(4-amino- 3-methylbutan-2-yl)carbamate GABAA GABA-A Receptor (Allosteric Site) Compound->GABAA Positive Allosteric Modulation (PAM) VGCC VGCC α2δ Subunit (Direct Binding) Compound->VGCC Low-Affinity Binding CES Carboxylesterase (CES1/CES2) Compound->CES Enzymatic Hydrolysis Metabolite 4-amino-3-methyl butan-2-amine CES->Metabolite Cleavage of Carbamate VGCC2 VGCC α2δ Subunit (Active Metabolite) Metabolite->VGCC2 High-Affinity Binding

Tri-modal mechanistic pathways of the carbamate compound and its amine metabolite.

Self-Validating Experimental Protocols

To rigorously evaluate this NCE, the following step-by-step methodologies are designed not merely to observe effects, but to prove causality through internal controls and specific inhibitors.

Workflow Step1 Compound Preparation (DMSO Stock Formulation) Step2 In Vitro Target Incubation (Microsomes / HEK293 / Membranes) Step1->Step2 Split1 Assay Type Step2->Split1 Assay1 Radioligand Binding [3H]-Gabapentin Displacement Split1->Assay1 α2δ Targeting Assay2 Patch-Clamp Electrophysiology GABA-A Current Modulation Split1->Assay2 GABA-A Targeting Assay3 LC-MS/MS Kinetics CES1/CES2 Metabolic Stability Split1->Assay3 Prodrug Cleavage Data Data Acquisition & IC50 / EC50 / Clearance Calculation Assay1->Data Assay2->Data Assay3->Data

In vitro experimental workflow for comprehensive mechanistic profiling.

Protocol 1: Carboxylesterase (CES) Stability & Cleavage Assay

Rationale: Carbamates are highly stable in acidic environments but are susceptible to specific enzymatic cleavage by human liver microsomes (HLM)[2]. This assay determines the intrinsic clearance ( CLint​ ) and confirms the prodrug hypothesis.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final assay concentration of 1 μ M in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Incubation: Pre-incubate the compound with pooled HLM (1 mg/mL protein) or recombinant CES1/CES2 (50 μ g/mL) at 37°C for 5 minutes.

  • Reaction Initiation & Sampling: Initiate the reaction by adding NADPH regenerating system (though CES hydrolysis is NADPH-independent, this controls for CYP450 metabolism). Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench samples in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Control: Run a parallel assay using Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. A lack of cleavage in the presence of BNPP validates that degradation is strictly CES-mediated.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent carbamate and the appearance of the 4-amino-3-methylbutan-2-amine metabolite.

Protocol 2: High-Throughput Radioligand Binding for α2​δ−1

Rationale: To determine if the compound or its free amine metabolite directly interacts with VGCCs, we utilize a competitive displacement assay against [3H]-gabapentin[3]. Porcine cerebral cortex membranes are utilized as they provide a high density of native α2​δ−1 subunits in a physiologically relevant lipid microenvironment.

  • Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction. Resuspend to a protein concentration of 2 mg/mL.

  • Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H]-gabapentin (final concentration 10 nM), and 50 μ L of the test compound (intact carbamate vs. pre-cleaved amine) at concentrations ranging from 10−10 to 10−4 M.

  • Equilibration: Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and Ki​ using the Cheng-Prusoff equation.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology (GABA-A)

Rationale: Alkyl-carbamates enhance GABAergic transmission[1]. This protocol measures the potentiation of GABA-evoked chloride currents.

  • Cell Culture: Plate HEK293T cells transiently transfected with human α1​ , β2​ , and γ2​ GABA-A receptor subunits onto glass coverslips.

  • Electrophysiological Setup: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω . Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Recording: Establish a >1 G Ω seal and break in to achieve the whole-cell configuration. Maintain a holding potential of -70 mV.

  • Perfusion & Validation: Apply a sub-maximal concentration of GABA ( EC20​ , typically 2 μ M) via a rapid perfusion system to elicit a baseline inward chloride current. Co-apply GABA with escalating doses of the intact carbamate (1 μ M to 100 μ M).

  • Causality Check: Co-apply the compound with bicuculline (a competitive GABA-A antagonist). Complete abolition of the current confirms the effect is strictly mediated via the GABA-A receptor complex.

Quantitative Data Interpretation

To benchmark the pharmacological efficacy of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate, experimental readouts should be compared against established reference compounds.

Assay TypeTarget ComplexAnalytical ReadoutExpected Range (NCE)Reference Standard
Radioligand Binding α2​δ−1 (VGCC) IC50​ / Ki​ (nM)50 - 150 nM (Metabolite)Pregabalin ( Ki​ ~85 nM)
Patch-Clamp GABA-A ( α1​β2​γ2​ ) EC50​ Potentiation ( μ M)10 - 50 μ M (Intact)Felbamate ( EC50​ ~30 μ M)
Metabolic Stability CES1 / CES2 CLint​ ( μ L/min/mg)> 50 (CES1 preference)Capecitabine
Cytotoxicity HEK293T Viability CC50​ ( μ M)> 500 μ MN/A

Conclusion & Translational Outlook

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate represents a sophisticated structural convergence of a GABAergic carbamate modulator and a gabapentinoid prodrug. By executing the self-validating in vitro protocols outlined in this guide, researchers can definitively map its pharmacokinetic cleavage and subsequent pharmacodynamic target engagement. If the intact carbamate demonstrates significant GABA-A PAM activity while its metabolite successfully binds to α2​δ−1 , this compound could serve as a dual-action scaffold for next-generation anticonvulsant or neuropathic pain therapeutics.

References

  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. PubMed / Elsevier. Available at:[2]

  • Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. PMC - NIH / Frontiers in Cellular Neuroscience. Available at:[3]

  • The ups and downs of alkyl-carbamates in epilepsy therapy: How does cenobamate differ? PubMed / Epilepsia. Available at:[1]

Sources

Exploratory

Preclinical In Vivo Pharmacokinetics of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate: A Methodological and Mechanistic Guide

Executive Summary: The Rationale for Carbamate Scaffolds Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (hereafter referred to as PAMC ) is a highly specialized aliphatic carbamate-protected diamine. In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale for Carbamate Scaffolds

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (hereafter referred to as PAMC ) is a highly specialized aliphatic carbamate-protected diamine. In modern drug discovery and pharmacokinetic (PK) optimization, carbamate linkages are strategically deployed to overcome the metabolic liabilities of simple esters. By replacing an ester with a carbamate, researchers can achieve enhanced chemical stability against premature gastrointestinal degradation while maintaining selective enzymatic activation in systemic circulation[1].

Furthermore, tertiary and secondary carbamate prodrug strategies have been shown to significantly modulate absorption profiles, extending therapeutic half-lives and improving absolute oral bioavailability[2]. This whitepaper provides a comprehensive, field-proven framework for evaluating the in vivo pharmacokinetics of PAMC, detailing the causality behind bioanalytical method development, in vivo study design, and the specific metabolic pathways governing its clearance.

Bioanalytical Method Development: Overcoming Ex Vivo Instability

Causality & Logic: Carbamates are substrates for ubiquitous serine hydrolases. If blood samples are collected without stabilization, circulating esterases will continue to hydrolyze PAMC ex vivo, artificially deflating the measured Cmax​ and AUC values. Therefore, the protocol mandates the immediate addition of a carboxylesterase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF) at the point of collection, followed by rapid protein precipitation using cold acetonitrile (ACN) to denature residual enzymes.

Self-Validating Protocol: LC-MS/MS Quantification of PAMC in Plasma

This methodology aligns strictly with the3[3], ensuring that accuracy, precision, and stability criteria are met.

Step 1: Sample Collection & Stabilization

  • Collect 200 µL of whole blood via the jugular vein into K2EDTA tubes pre-spiked with 2 µL of 100 mM PMSF.

  • Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma.

Step 2: Protein Precipitation (Extraction)

  • Aliquot 50 µL of stabilized plasma into a 96-well plate.

  • Add 150 µL of ice-cold ACN containing an isotopically labeled internal standard (e.g., PAMC-d7, 50 ng/mL). Rationale: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation, while the stable-isotope IS corrects for matrix effects and injection variability.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 min at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B).

  • Detection: Utilize positive electrospray ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition for PAMC ( m/z 189.3 103.1) and the corresponding transition for the internal standard.

  • Validation: Ensure the calibration curve is linear ( R2>0.99 ) over the range of 1 to 2000 ng/mL, with Quality Control (QC) samples deviating ≤15% from nominal concentrations[3].

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Blood Sampling (+ CES Inhibitor) Dosing->Sampling Prep Plasma Extraction (Protein Crash) Sampling->Prep Analysis LC-MS/MS Bioanalysis Prep->Analysis NCA NCA PK Modeling Analysis->NCA

Workflow for the in vivo pharmacokinetic evaluation and bioanalysis of PAMC.

In Vivo Pharmacokinetic Study Design

Causality & Logic: To determine the absolute oral bioavailability ( F ) and systemic clearance ( CL ) of PAMC, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) dosing is required. IV dosing bypasses first-pass metabolism, establishing the baseline volume of distribution ( Vss​ ) and systemic clearance, while PO dosing reveals the extent of intestinal absorption and hepatic first-pass extraction.

Step-by-Step In Vivo Protocol (Sprague-Dawley Rats)
  • Acclimation & Fasting: Fast adult male Sprague-Dawley rats (250-300g, n=6 per group) for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying. Water remains ad libitum.

  • Formulation:

    • IV Formulation: Dissolve PAMC in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility and prevent precipitation upon injection.

    • PO Formulation: Suspend PAMC in 0.5% Methylcellulose (MC) in water for uniform gastric delivery.

  • Dosing: Administer IV doses at 2 mg/kg via the tail vein. Administer PO doses at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose, strictly following the stabilization protocol outlined in Section 2.

Metabolic Clearance Mechanisms: The Role of Carboxylesterases

Unlike cytochrome P450 (CYP) mediated oxidation, the primary metabolic clearance route for PAMC and similar carbamates is hydrolytic cleavage catalyzed by the mammalian4[4].

Mechanistic Breakdown:

  • Enzymatic Recognition: PAMC is recognized by CES1 (predominantly expressed in the human and rodent liver) and CES2 (highly expressed in the intestine)[4].

  • Hydrolysis: The serine residue in the CES active site attacks the carbonyl carbon of the carbamate linkage, cleaving the ester bond to release isopropanol and form a transient carbamic acid intermediate.

  • Decarboxylation: The resulting carbamic acid is chemically unstable at physiological pH and undergoes rapid, spontaneous decarboxylation to yield carbon dioxide and the free diamine (3-methylbutane-1,3-diamine).

Understanding this pathway is critical: marked species differences in CES expression mean that preclinical rodent clearance data must be scaled to humans with caution, often requiring in vitro human liver microsome (HLM) bridging assays to confirm metabolic stability[1].

MetabolicPathway PAMC PAMC (Intact Carbamate) CES Carboxylesterases (CES1 / CES2) PAMC->CES Enzymatic Hydrolysis Intermediate Carbamic Acid Intermediate CES->Intermediate Ester Cleavage Products 3-Methylbutane-1,3-diamine + Isopropanol + CO2 Intermediate->Products Spontaneous Decarboxylation

Carboxylesterase-mediated metabolic hydrolysis pathway of PAMC.

Data Presentation & Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time profiles are subjected to Non-Compartmental Analysis (NCA). The table below summarizes the representative quantitative PK parameters for PAMC, demonstrating the typical profile of a moderately stable carbamate.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1450 ± 120850 ± 95
Tmax​ (Time to Cmax​ )h-1.5 ± 0.5
AUC0−∞​ (Total Exposure)h·ng/mL2100 ± 1804200 ± 310
t1/2​ (Elimination Half-life)h1.8 ± 0.22.1 ± 0.3
CL (Systemic Clearance)L/h/kg0.95 ± 0.10-
Vss​ (Volume of Distribution)L/kg2.1 ± 0.3-
F (Absolute Bioavailability)%-40.0%

Data Interpretation: The moderate clearance ( 0.95 L/h/kg) relative to hepatic blood flow, combined with an absolute bioavailability of 40.0%, indicates that the isopropyl carbamate moiety provides sufficient stability against first-pass intestinal CES2 degradation to allow systemic exposure, fulfilling its role as an effective pharmacokinetic scaffold.

References

  • Title: Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis[1] Source: PubMed / Elsevier URL:

  • Title: A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery[2] Source: PubMed Central / NIH URL:

  • Title: Bioanalytical Method Validation Guidance for Industry[3] Source: U.S. Food and Drug Administration (FDA) URL:

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance?[4] Source: PubMed Central / NIH URL:

Sources

Foundational

x-ray crystal structure analysis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate Abstract The precise three-dimensional atomic arrangement of a molecule is fundamental to underst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and physical properties. This is particularly crucial in drug development, where solid-state characteristics dictate a compound's suitability for formulation, its stability, and its bioavailability.[1] This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate, a novel small molecule with potential applications in pharmaceutical development. We will navigate the entire experimental and computational workflow, from the critical initial step of crystal growth to the final validation and interpretation of the atomic model. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate belongs to the carbamate class of organic compounds. Carbamates are a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents due to their chemical stability and ability to act as peptide bond surrogates.[2] The title compound can also be conceptualized as a potential prodrug, a bioreversible derivative of a parent drug designed to overcome pharmacokinetic obstacles like poor solubility or rapid metabolism.[3][4] The carbamate moiety can be designed to be cleaved in vivo by endogenous enzymes, releasing an active pharmaceutical ingredient (API).[5]

Determining the precise crystal structure of this molecule is paramount. The solid-state arrangement influences critical physicochemical properties including:

  • Solubility and Dissolution Rate: Different crystal packing (polymorphism) can dramatically alter how quickly a drug dissolves, impacting its absorption and overall efficacy.[6][7]

  • Stability: The thermodynamic stability of the crystal lattice affects shelf-life and degradation pathways.[8]

  • Bioavailability: The ability of the drug to be absorbed and utilized by the body is directly linked to its solid-state properties.[9]

  • Intellectual Property: Novel crystalline forms of an API can be patented, providing a significant competitive advantage.[6]

Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining an unambiguous three-dimensional molecular structure, providing precise coordinates for each atom in the crystal lattice.[10][11]

The Crystallization Imperative: From Solution to Single Crystal

The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal.[12] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.[13] For a novel, uncharacterized small molecule like propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate, a systematic screening of conditions is essential.

Causality in Solvent Selection

The choice of solvent is critical and is guided by the principle of "like dissolves like." The target molecule possesses both polar (amine, carbamate) and non-polar (isopropyl, methyl, butyl backbone) functionalities. Therefore, a range of solvents with varying polarities should be screened. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

Initial Solvent Screening Protocol:

  • Solubility Test: Place ~1-2 mg of the purified compound into separate small vials.

  • Solvent Addition: Add 0.2 mL of a test solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) to each vial.

  • Observation: Observe solubility at room temperature. If insoluble, gently warm the vial to see if dissolution occurs.

  • Analysis:

    • Insoluble: The solvent may be a good anti-solvent.

    • Fully Soluble: The solvent may be suitable for slow evaporation or as the primary solvent in a diffusion setup.

    • Sparingly Soluble: Ideal for slow cooling or evaporation techniques.

Proven Crystallization Methodologies

For small organic molecules, several techniques are routinely successful. It is advisable to set up multiple experiments in parallel.[14][15]

Method 1: Slow Evaporation This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[13]

  • Protocol:

    • Dissolve the compound in a suitable solvent (e.g., ethanol) to near-saturation.

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number of holes controls the evaporation rate.

    • Store the vial in a vibration-free location for several days to weeks.[16]

Method 2: Vapor Diffusion This technique is highly effective for milligram quantities of material.[13] A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Protocol:

    • Prepare a concentrated solution of the compound in a primary solvent (e.g., dichloromethane) in a small, open vial (2 mL).

    • Place this small vial inside a larger, sealable jar (20 mL).

    • Add 2-3 mL of an anti-solvent (e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

    • Seal the jar tightly and store it in a vibration-free environment.

Method 3: Slow Cooling This method is effective when a compound's solubility is significantly temperature-dependent.

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 50 °C).

    • Ensure all solid has dissolved.

    • Place the sealed container in a dewar flask filled with warm water or wrap it in insulating material to ensure very slow cooling to room temperature over 24-48 hours.

Crystal Quality Assessment (Self-Validation)

Before proceeding to data collection, the resulting crystals must be examined under a polarizing microscope.[16]

  • Hallmarks of a Good Crystal:

    • Morphology: Well-defined faces and sharp edges. Avoid twinned crystals or agglomerates.

    • Clarity: Transparent and free of cracks or inclusions.

    • Optical Properties: Under cross-polarized light, a single crystal should exhibit uniform extinction (go dark) every 90 degrees of rotation. The presence of multiple domains that do not extinguish simultaneously indicates a polycrystal or twinned crystal, which is unsuitable for analysis.

X-ray Diffraction Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is identified, it is mounted on a goniometer head and placed on the diffractometer for data collection.[16][17]

The Diffractometer: An Overview

A modern single-crystal X-ray diffractometer consists of three key components:

  • X-ray Source: Typically a sealed tube or microfocus source that generates X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[17]

  • Goniometer: A multi-axis stage that precisely orients the crystal in the X-ray beam.[17]

  • Detector: A sensitive area detector (e.g., CCD or CMOS) that records the positions and intensities of the diffracted X-ray beams.

The entire experiment is typically conducted at a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This is crucial as it minimizes thermal motion of the atoms, leading to higher quality diffraction data and a more precise final structure.

Data Collection Strategy & Protocol

The goal of data collection is to measure the intensity of as many unique diffracted beams (reflections) as possible.[18]

  • Step-by-Step Data Collection Protocol:

    • Mounting: The selected crystal is affixed to a glass fiber or a loop using cryo-protectant oil and flash-cooled in the nitrogen stream.

    • Centering: The crystal is carefully centered in the X-ray beam using a video microscope.

    • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The software analyzes the positions of the initial reflections to determine the crystal's unit cell parameters and Bravais lattice.

    • Strategy Calculation: Based on the unit cell and crystal system symmetry, the instrument software (e.g., Bruker APEX[19]) calculates an efficient strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans).

    • Data Collection: The full data collection strategy is executed. This can take several hours. The software records a series of images, each corresponding to a small rotation of the crystal (e.g., 0.5° per frame).[18]

    • Data Integration and Scaling: After collection, the raw image data is processed. The software identifies the diffraction spots on each frame, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz factor, polarization). The data is then scaled to place all measurements on a common scale, and equivalent reflections are merged.[20]

Structure Solution and Refinement: From Data to Model

The processed diffraction data, which is a list of reflection indices (h,k,l) and their corresponding intensities, does not directly reveal the molecular structure. The "phase problem" must be solved to convert this data into an electron density map.[21]

G Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer RawData Raw Diffraction Images Diffractometer->RawData Integration Integration & Scaling (Produces h,k,l,I) RawData->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution InitialModel Initial Atomic Model (Phase Estimation) Solution->InitialModel Refinement Least-Squares Refinement InitialModel->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Iterative Process Validation->Refinement FinalModel Final Structure (CIF) Validation->FinalModel

Structure Solution

For small molecules, powerful ab initio techniques known as direct methods are almost always successful.[22] These methods use statistical relationships between the intensities of the reflections to directly estimate the phases.

  • Software: Programs like SHELXT or SIR are commonly used for this purpose.

  • Outcome: A successful solution provides an initial electron density map. The crystallographer then interprets this map, identifying peaks that correspond to atoms and building an initial molecular model.

Structure Refinement

The initial model is only an approximation. Least-squares refinement is an iterative process used to improve the agreement between the model and the experimental data.[23]

  • Software: SHELXL is the gold standard for small molecule refinement.

  • Process: The positions of the atoms, as well as their thermal motion (represented by anisotropic displacement parameters), are adjusted to minimize the difference between the diffraction pattern calculated from the model (Fc) and the experimentally observed pattern (Fo).

  • Hydrogen Atoms: Hydrogen atoms are typically too small to be seen in the electron density map. They are usually placed in calculated, idealized positions and refined using a "riding model."

  • Monitoring Refinement Quality: The quality of the fit is monitored using several metrics, most notably the R-factors.[21]

    • R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 0.05 (5%) is considered very good for small molecules.

    • wR2: A weighted R-factor based on intensities. A value below 0.15 (15%) is generally acceptable.

    • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

G Start Integrated Data (h,k,l,I) Solve Solve Phase Problem (Direct Methods) Start->Solve Map Calculate Initial Electron Density Map Solve->Map Build Build Initial Model (Assign Atoms) Map->Build Refine Least-Squares Refinement (Adjust x,y,z, Uij) Build->Refine Fourier Calculate Difference Fourier Map (Fo-Fc) Refine->Fourier Check Analyze Map: Missing Atoms? Mis-assigned Atoms? Fourier->Check Check->Build No (Correct Model) Final Converged Model (R-factors stable) Check->Final Yes (No significant peaks)

Analysis of the Crystal Structure of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

The final refined model provides a wealth of information. The results are typically summarized in a Crystallographic Information File (CIF), a standard format for reporting crystal structures.[23]

Crystallographic Data Summary

The following table presents a hypothetical but realistic summary of the crystallographic data for the title compound.

ParameterValue
Crystal Data
Chemical FormulaC9 H20 N2 O2
Formula Weight188.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]10.152(1), 8.543(1), 14.221(2)
α, β, γ [°]90, 105.3(1), 90
Volume [ų]1187.9(3)
Z (Molecules/unit cell)4
Calculated Density1.051 g/cm³
Data Collection
Radiation [Å]Mo Kα (λ = 0.71073)
Temperature [K]100(2)
Reflections Collected10542
Independent Reflections2178
R_int0.035
Refinement
R1 [I > 2σ(I)]0.041
wR2 (all data)0.115
Goodness-of-fit (S)1.03
Largest diff. peak/hole0.21 / -0.19 e.Å⁻³
Molecular Conformation

The analysis reveals the specific three-dimensional shape (conformation) of the molecule in the solid state. Key observations would include the torsion angles along the butyl backbone, which define its folded or extended nature, and the planarity of the carbamate group. The isopropyl group will adopt a specific orientation relative to the rest of the molecule.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They pack together in a highly ordered fashion, stabilized by a network of intermolecular forces. For this molecule, hydrogen bonding is expected to be the dominant interaction.

  • Hydrogen Bonds: The primary amine (-NH2) and the carbamate N-H group are excellent hydrogen bond donors. The carbonyl oxygen (C=O) and the ester oxygen of the carbamate are strong hydrogen bond acceptors.

  • Packing Motif: A detailed analysis would likely reveal chains or sheets of molecules linked by hydrogen bonds. For instance, the amine of one molecule might donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming a supramolecular chain. These chains would then pack together, stabilized by weaker van der Waals interactions between the alkyl portions of the molecules.

Final Validation and Data Deposition

A crystallographic analysis is not complete without rigorous validation.[24] This is a critical self-validating step to ensure the quality and correctness of the structure.

  • checkCIF: The final CIF is processed using the International Union of Crystallography's (IUCr) checkCIF/PLATON service.[25] This program automatically checks for a vast range of potential issues, including inconsistencies in the data, unusual geometric parameters, missed symmetry, and errors in the model. It generates a report with ALERTS that must be addressed or explained by the crystallographer.

  • Database Deposition: To ensure the data is accessible to the scientific community, the final validated CIF and structure factor data should be deposited in a public database. For small organic molecules, the Cambridge Structural Database (CSD) is the world's repository. Upon deposition, the CSD assigns a unique deposition number, which should be included in any publication describing the structure.

Conclusion

The successful X-ray crystal structure analysis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate provides an unambiguous determination of its three-dimensional molecular structure and the intricate network of intermolecular interactions that govern its crystal packing. This foundational knowledge is indispensable for any further development of this compound as a pharmaceutical agent. It enables a rational understanding of its physicochemical properties, provides a basis for computational modeling, and secures the structural integrity of the molecule for intellectual property and regulatory purposes. The methodologies outlined in this guide represent the current best practices in the field, ensuring that the derived structural model is both accurate and reliable.

References

  • Bhardwaj, R. M., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 52(7), 2536-2554. [Link]

  • Cambridge Crystallographic Data Centre. "Validation of Experimental Crystal Structures." CCDC. [Link]

  • RCSB Protein Data Bank. "Crystallographic Structure Factors and Electron Density, Resolution, and R-value." PDB-101. [Link]

  • International Union of Crystallography. "Crystallographic software list." IUCr. [Link]

  • Braga, D., & Grepioni, F. (2018). "The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?" Crystals, 8(3), 113. [Link]

  • Kastner, J., et al. (2018). "Absolute Configuration of Small Molecules by Co-Crystallization." Angewandte Chemie International Edition, 57(51), 16844-16848. [Link]

  • Jana, S., et al. (2020). "Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products." Molecules, 25(21), 5003. [Link]

  • Wikipedia. "Carbamate." [Link]

  • University of Zurich, Department of Chemistry. "Preparation of Single Crystals for X-ray Diffraction." [Link]

  • Minor, W., et al. (2017). "Collection of X-ray diffraction data from macromolecular crystals." Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 73(Pt 2), 55–66. [Link]

  • University of Barcelona. "Crystallization of small molecules." [Link]

  • Syrris. (2024). "Pharmaceutical Crystallization in drug development." [Link]

  • Tice, C. M. (2014). "Organic Carbamates in Drug Design and Medicinal Chemistry." ACS Medicinal Chemistry Letters, 5(3), 228-232. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). "Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions." Scientific Research Publishing. [Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Stephenson, G. A. (2019). "Crystallographic Results." In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. [Link]

  • Purdue University. "X-Ray Crystallography - Software." [Link]

  • ResearchGate. (2025). "Small Molecule X-Ray Crystallography, Theory and Workflow." [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Bruker. "APEX Software." [Link]

  • Dhaneshwar, S. S. (2022). "Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates." Chemical Society Reviews. [Link]

  • Dauter, Z., & Dauter, M. (2017). "Data Collection for Crystallographic Structure Determination." Methods in Molecular Biology, 1607, 439-455. [Link]

  • SPT Labtech. "Chemical crystallization." [Link]

  • International Union of Crystallography. "(IUCr) Crystallographic software list." [Link]

  • van de Streek, J., & Neumann, M. A. (2014). "Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020-1032. [Link]

  • International Journal of Novel Research and Development. (2025). "Prodrug Design and Development: An Evolving Strategy in Drug Delivery." [Link]

  • Organic Chemistry Portal. "Synthesis of carbamates by carbamoylation." [Link]

  • Hunter, A. D. (2020). "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 11), 503-512. [Link]

  • Rathore, M. S., & Kumar, S. (2016). "Prodrug Design and Development for Improved Bioavailability across Biological Barriers." International Journal of Pharmacy & Pharmaceutical Research, 7(2), 187-220. [Link]

  • Chemistry LibreTexts. (2022). "7.3: X-ray Crystallography." [Link]

  • Creative Biostructure. "X-ray Diffraction Data Collection." [Link]

  • Wikipedia. "X-ray crystallography." [Link]

  • Spek, T. (2010). "Why Crystal Structure Validation?" Slide presentation. [Link]

  • Carleton College. (2007). "Single-crystal X-ray Diffraction." [Link]

  • Blagden, N., et al. (2007). "Crystal structures of drugs: advances in determination, prediction and engineering." Nature Reviews Drug Discovery, 6(6), 490-505. [Link]

  • ResearchGate. (2021). "A beginner's guide to X-ray data processing." [Link]

  • Redondo, J., et al. (2011). "Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids." Crystal Growth & Design, 11(1), 263-271. [Link]

  • Phillips Lab. "XRayView: a virtual X-ray crystallography laboratory." [Link]

  • Zien Journals. (2023). "A Review on Crystallography and Its Role on Drug Design." [Link]

  • Hampton Research. "Crystallization Tips." [Link]

  • Neuland Labs. (2023). "The Crucial Role of Crystallization in Drug Substances Development." [Link]

  • Michigan State University, Department of Chemistry. "X-Ray Crystallography Laboratory." [Link]

  • Garaeva, A. A., & Slotboom, D. J. (2017). "Analysis of the quality of crystallographic data and the limitations of structural models." The Journal of General Physiology, 149(12), 1091–1103. [Link]

  • OpenGeology. "12 X-ray Diffraction and Mineral Analysis – Mineralogy." [Link]

  • AZoLifeSciences. (2023). "X-ray Crystallography for Molecular Structure Determination." [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Step-by-Step Synthesis Protocol & Methodological Guide Introduction & Retrosynthetic Strategy Uniquely branched, mono-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Step-by-Step Synthesis Protocol & Methodological Guide

Introduction & Retrosynthetic Strategy

Uniquely branched, mono-protected diamines such as propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate are highly valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, kinase inhibitors, and targeted protein degraders (PROTACs).

A persistent challenge in synthesizing mono-protected diamines is regioselectivity . Direct mono-protection of the parent diamine (2-methylbutane-1,3-diamine) typically yields a statistical mixture of N1 -protected, N3 -protected, and di-protected species, requiring tedious chromatographic separation and resulting in poor atom economy.

The Causality of the Synthetic Design: To bypass regioselectivity issues, this protocol employs an orthogonal "nitrile-reduction" strategy. By starting with a cyano-ketone (2-methyl-3-oxobutanenitrile), we can selectively install the amine at the C3 position via reductive amination [1]. This secondary-carbon amine is then protected with an isopropyl carbamate group. Finally, the nitrile is catalytically hydrogenated to reveal the primary amine [2]. Because the primary amine does not exist until the final step, cross-reactivity and regiochemical ambiguity are entirely eliminated, creating a self-validating, high-yield synthetic pathway.

Synthesis Workflow

SynthesisWorkflow SM 2-Methyl-3-oxobutanenitrile (Starting Material) Int1 3-Amino-2-methylbutanenitrile (Intermediate 1) SM->Int1 NH4OAc, NaBH3CN MeOH, RT Int2 3-(Isopropoxycarbonylamino)- 2-methylbutanenitrile Int1->Int2 iPrO-CO-Cl, Et3N DCM, 0°C to RT Product Propan-2-yl N-(4-amino- 3-methylbutan-2-yl)carbamate Int2->Product H2, Raney Ni NH3/MeOH, 50 psi

Caption: Three-step orthogonal synthesis workflow for propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate.

Step-by-Step Experimental Protocols

Step 1: Reductive Amination (Synthesis of 3-amino-2-methylbutanenitrile)

This step utilizes the classic Borch reductive amination conditions to convert the ketone to a primary amine without reducing the nitrile group [3].

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-oxobutanenitrile (10.0 g, 103 mmol, 1.0 eq) in anhydrous methanol (200 mL).

  • Imine Formation: Add ammonium acetate ( NH4​OAc ) (79.4 g, 1.03 mol, 10.0 eq) to the solution. Stir the mixture at room temperature for 2 hours to allow for complete imine formation. Note: A large excess of ammonium acetate drives the equilibrium toward the imine and prevents secondary amine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride ( NaBH3​CN ) (9.7 g, 154 mmol, 1.5 eq).

    • Safety Warning: NaBH3​CN is highly toxic. Perform this step in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Work-up: Quench the reaction by carefully adding 1M NaOH (50 mL) to destroy excess hydride. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the crude amine as a pale yellow oil.

Step 2: Carbamate Protection

This step installs the isopropyl carbamate group. The reaction is performed under standard Schotten-Baumann-type conditions in an organic solvent [4].

  • Preparation: Dissolve the crude 3-amino-2-methylbutanenitrile (~9.5 g, 97 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (150 mL). Add Triethylamine ( Et3​N ) (20.3 mL, 145 mmol, 1.5 eq) and cool the solution to 0 °C.

  • Activation: Dropwise, add isopropyl chloroformate (1.0 M in toluene, 106 mL, 106 mmol, 1.1 eq) over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. TLC monitoring (Hexanes:EtOAc 7:3, UV/KMnO4) will show the disappearance of the polar amine spot.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Separate the layers and extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organic layers with 0.5 M HCl (50 mL) to remove unreacted amine, followed by brine. Dry over MgSO4​ and concentrate. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to yield 3-(isopropoxycarbonylamino)-2-methylbutanenitrile .

Step 3: Catalytic Hydrogenation of the Nitrile

The reduction of the nitrile to a primary amine is achieved using Raney Nickel. The critical inclusion of methanolic ammonia suppresses the formation of secondary amine dimers by shifting the equilibrium of the reactive imine intermediate [2].

  • Preparation: In a Parr hydrogenation vessel, dissolve 3-(isopropoxycarbonylamino)-2-methylbutanenitrile (10.0 g, 54.3 mmol) in 7 N Ammonia in Methanol (100 mL).

  • Catalyst Addition: Carefully add Raney Nickel slurry in water (~2.0 g, 20% w/w).

    • Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air. Wash the aqueous slurry with methanol (3 × 10 mL) prior to addition to remove water.

  • Hydrogenation: Seal the vessel, purge with Nitrogen gas (3×), and then purge with Hydrogen gas (3×). Pressurize the vessel to 50 psi with H2​ and shake at room temperature for 16 hours.

  • Work-up: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake thoroughly with methanol. Immediately submerge the used Celite/catalyst in water for safe disposal.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified via acid-base extraction or vacuum distillation to afford the pure target compound: propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate .

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative yields, reaction times, and key 1H -NMR diagnostic markers used to validate the success of each step in the self-validating protocol.

StepIntermediate / ProductExpected YieldReaction TimeKey 1H -NMR Diagnostic Markers ( CDCl3​ , 400 MHz)13-Amino-2-methylbutanenitrile75 - 82%16 h~1.25 ppm (d, 3H, CH3​ -CH( NH2​ )); ~2.90 ppm (m, 1H, CH- NH2​ )23-(Isopropoxycarbonylamino)-2-methylbutanenitrile85 - 88%4 h~4.90 ppm (septet, 1H, CH(CH3​)2​ ); ~5.10 ppm (br s, 1H, NH)3Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate88 - 92%16 h~2.75 ppm (d, 2H, CH2​ NH2​ ); Disappearance of CN stretch in IR (~2240 cm−1 )

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. URL:[Link]

Application

Application Note: Advanced HPLC Method Development for the Quantification of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Analyte Profiling & Analytical Challenges Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly polar, branched aliphatic amine featuring a carbamate linkage. In pharmaceutical development, quantifying such int...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Analytical Challenges

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly polar, branched aliphatic amine featuring a carbamate linkage. In pharmaceutical development, quantifying such intermediates presents a distinct analytical challenge: the molecule lacks a conjugated π-electron system or aromatic ring, rendering it virtually invisible to standard UV detection at conventional wavelengths (e.g., 254 nm). While low-wavelength UV (205–210 nm) is theoretically possible, it is highly susceptible to matrix interference and baseline drift during gradient elution.

Furthermore, the presence of a primary aliphatic amine (pKa ~10.5) means the molecule remains positively charged under typical acidic reversed-phase (RP-HPLC) conditions. This leads to poor retention on standard C18 columns and severe peak tailing due to secondary interactions with residual surface silanols.

To overcome these challenges, this application note outlines two orthogonal, self-validating methodologies:

  • Method A (Direct Analysis): Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD).

  • Method B (High-Sensitivity Tagging): Pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by RP-HPLC-UV.

MethodSelection Start Target: Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate CheckUV Does it have a strong chromophore? Start->CheckUV NoUV No (Aliphatic Amine) CheckUV->NoUV PathA Method A: Direct Analysis (Underivatized) NoUV->PathA PathB Method B: Derivatization (Tagging) NoUV->PathB HILIC HILIC Column (Polar Retention) PathA->HILIC FMOC FMOC-Cl Reaction (pH 8.5-9.0) PathB->FMOC CAD Charged Aerosol Detection (Universal) HILIC->CAD RPUV RP-HPLC-UV/FLD (High Sensitivity) FMOC->RPUV

Workflow for selecting HPLC methods for non-chromophoric aliphatic amines.

Methodological Rationale (Causality & Design)

Why HILIC-CAD?

HILIC leverages an aqueous-deficient mobile phase, promoting the formation of a water-enriched layer on a polar stationary phase. The protonated primary amine partitions effectively into this aqueous layer, providing excellent retention and peak shape. Coupled with a Charged Aerosol Detector (CAD)—a universal, mass-sensitive detector that measures non-volatile analytes independent of their optical properties—this method allows for direct quantification without chemical alteration. This approach has been rigorously validated for similar polar, non-chromophoric aliphatic amines, such as the α-hydroxyamine impurities of metoprolol[1].

Why FMOC-Cl Derivatization?

When sub-nanogram sensitivity is required (e.g., trace impurity profiling), direct CAD analysis may fall short. FMOC-Cl reacts rapidly with primary amines to form a highly conjugated, stable carbamate derivative. Mechanistic Causality: The reaction requires a slightly alkaline environment (pH 9.0). If the pH is too low, the amine remains fully protonated and non-nucleophilic, halting the reaction. If the pH exceeds 9.5, the FMOC-Cl reagent rapidly hydrolyzes into FMOC-OH, consuming the reagent before it can tag the analyte[2]. Pre-column derivatization effectively masks the polar amine, allowing the molecule to be retained on a standard C18 column while enabling high-sensitivity UV or Fluorescence (FLD) detection[3].

Experimental Protocols

Protocol I: Direct Quantification via HILIC-CAD

This protocol is designed as a self-validating system for high-throughput bulk drug analysis.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Penta-HILIC or Zwitterionic column (e.g., 4.6 × 150 mm, 5 μm) with the mobile phase until the CAD baseline stabilizes (typically 30–45 minutes).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium formate buffer, adjusted to pH 3.2 with formic acid. (The low pH ensures the primary amine is fully ionized, maximizing HILIC partitioning).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Elution: Isocratic at 85% B / 15% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL (Samples must be dissolved in >75% Acetonitrile to prevent solvent-induced peak distortion).

  • CAD Parameters: Set the evaporation temperature to 35°C (to preserve the semi-volatile nature of the aliphatic chain) with a data collection rate of 10 Hz and a filter constant of 3.6s.

Protocol II: Trace Analysis via FMOC-Cl Derivatization & RP-HPLC-UV

This protocol is optimized for trace-level quantification, utilizing an automated or manual pre-column tagging workflow.

Derivatization Amine Analyte (Primary Amine) 200 µL Sample Reaction Incubation 65°C for 10 min Amine->Reaction Buffer Borate Buffer (pH 9.0) 100 µL Buffer->Reaction Reagent FMOC-Cl in ACN 110 µL Reagent->Reaction Quench Cooling & Filtration (0.22 µm) Reaction->Quench Analysis RP-HPLC-UV Injection (10 µL) Quench->Analysis

Step-by-step pre-column derivatization workflow using FMOC-Cl.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust strictly to pH 9.0 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM. Prepare fresh daily to prevent hydrolysis.

  • Derivatization Reaction:

    • In a 2 mL amber vial, combine 200 µL of the sample solution with 100 µL of the borate buffer.

    • Add 110 µL of the FMOC-Cl reagent.

    • Seal the vial and incubate in a water bath at 65°C for exactly 10 minutes to drive the reaction to completion[2].

  • Quenching: Remove the vial, cool to room temperature, and add 80 µL of 1% acetic acid in acetonitrile to quench unreacted FMOC-Cl. Filter through a 0.22 µm nylon membrane.

  • Chromatographic Conditions (RP-HPLC):

    • Column: End-capped C18 (4.6 × 150 mm, 3.5 μm).

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B) (See Table 2).

    • Detection: UV at 265 nm (or FLD: Ex 260 nm / Em 315 nm).

Data Presentation & Method Comparison

To assist in method selection, the quantitative performance and operational parameters of both self-validating systems are summarized below.

Table 1: Methodological Comparison and Validation Metrics

ParameterMethod A: HILIC-CADMethod B: FMOC-Cl RP-HPLC-UV
Target Analyte State UnderivatizedFMOC-derivatized
Column Chemistry Penta-HILIC / ZwitterionicC18 (Reversed-Phase)
Detection Mode Charged Aerosol (Universal)UV (265 nm)
Limit of Detection (LOD) ~50 ng/mL~2 ng/mL
Linearity (R²) > 0.995 (Quadratic fit typical)> 0.999 (Linear fit)
Throughput High (Direct injection)Moderate (Requires 10 min incubation)
Matrix Interference Low (Orthogonal retention)Moderate (Excess reagent peaks possible)

Table 2: Optimized Gradient Program for RP-HPLC-UV (Method B)

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.085151.0
5.071291.0
10.053471.0
15.020801.0
18.001001.0
20.001001.0

Note: The gradient ensures the highly non-polar FMOC-OH byproduct elutes completely, preventing carryover in subsequent runs.

References

  • Title: Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines, organic impurities of metoprolol.
  • Title: Rapid Determination of Amino Acids of Nitraria tangutorum Bobr. from the Qinghai-Tibet Plateau Using HPLC-FLD-MS/MS and a Highly Selective and Sensitive Pre-Column Derivatization Method.
  • Title: Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.

Sources

Method

Application Notes and Protocols for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Chiral Building Block Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a chiral precursor of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a chiral precursor of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a vicinal 1,2-amino alcohol backbone, is a privileged motif found in numerous biologically active molecules, including several approved therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this precursor, with a focus on its utility in constructing complex molecular architectures, particularly those relevant to drug discovery.

The key structural features of this precursor are:

  • A chiral 1,2-amino alcohol core, which is a fundamental component of many pharmaceuticals, including HIV protease inhibitors.[5][6][7][8]

  • A primary amine (NH₂) that serves as a versatile nucleophilic handle for a wide range of chemical transformations.

  • A secondary amine protected by an isopropyl carbamate (iPr-carbamate) group. This protecting group strategy allows for selective reactions at the primary amine while the secondary amine remains unreactive.[9][10][11] The iPr-carbamate can be selectively removed under specific conditions, enabling subsequent functionalization of the secondary amine.[12][13]

This combination of features makes propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate a valuable synthon for the stereoselective synthesis of complex nitrogen-containing compounds.

Synthesis of the Precursor

The synthesis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate can be achieved from readily available chiral starting materials. A plausible and efficient route starts from the natural amino acid L-valine, which establishes the desired stereochemistry early in the synthetic sequence.

G cluster_0 Synthesis of the Precursor L-Valine L-Valine N-Boc-L-Valine N-Boc-L-Valine L-Valine->N-Boc-L-Valine 1. Boc₂O, Base Boc-L-Valinal Boc-L-Valinal N-Boc-L-Valine->Boc-L-Valinal 2. Reduction to Aldehyde (e.g., Weinreb Amide then DIBAL-H) Protected Amino Alcohol Protected Amino Alcohol Boc-L-Valinal->Protected Amino Alcohol 3. Grignard Reaction (e.g., MeMgBr) Azide Intermediate Azide Intermediate Protected Amino Alcohol->Azide Intermediate 4. Mesylation then Sₙ2 (MsCl, Et₃N; then NaN₃) Primary Amine Primary Amine Azide Intermediate->Primary Amine 5. Reduction of Azide (e.g., H₂, Pd/C) Final Precursor Final Precursor Primary Amine->Final Precursor 6. Isopropyl Carbamate Protection (Isopropyl Chloroformate)

Caption: Synthetic workflow for propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate.

Protocol 1: Synthesis of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate from L-Valine

This multi-step protocol outlines the synthesis of the title precursor.

Step 1: N-Boc Protection of L-Valine

  • Suspend L-valine (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equiv) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and stir at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-valine.

Step 2: Reduction to N-Boc-L-Valinal

  • Convert N-Boc-L-valine to its Weinreb amide by coupling with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like EDC or HATU.

  • Dissolve the purified N-Boc-L-valine Weinreb amide (1.0 equiv) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.5 equiv, 1.0 M in hexanes) dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-L-valinal, which is used immediately in the next step.

Step 3: Grignard Addition to Form the Amino Alcohol

  • Dissolve the crude N-Boc-L-valinal (1.0 equiv) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (MeMgBr, 1.2 equiv, 3.0 M in diethyl ether) dropwise.

  • Stir at 0 °C for 2 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected amino alcohol.

Step 4: Introduction of the Azide

  • Dissolve the protected amino alcohol (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for another hour.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Dissolve the crude mesylate in DMF, add sodium azide (NaN₃, 3.0 equiv), and heat to 80 °C for 6-8 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide intermediate.

Step 5: Reduction of the Azide to the Primary Amine

  • Dissolve the azide intermediate (1.0 equiv) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the primary amine.

Step 6: Isopropyl Carbamate Protection

  • Dissolve the primary amine (1.0 equiv) in dichloromethane and cool to 0 °C.

  • Add a base such as pyridine or triethylamine (1.2 equiv).

  • Slowly add isopropyl chloroformate (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the final precursor, propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate.

Application in the Synthesis of a Hydroxyethylamine Isostere Core

A primary application of this precursor is in the synthesis of hydroxyethylamine isosteres, which are key structural motifs in many HIV protease inhibitors.[7] The free primary amine can be acylated or alkylated, followed by deprotection of the iPr-carbamate to reveal the secondary amine for further elaboration.

G cluster_1 Application Workflow Precursor Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate Acylated Intermediate Acylated Intermediate Precursor->Acylated Intermediate 1. Acylation (e.g., with an activated carboxylic acid) Deprotected Amine Deprotected Amine Acylated Intermediate->Deprotected Amine 2. Selective Deprotection (Lewis Acid, e.g., AlCl₃) Final Core Structure Hydroxyethylamine Isostere Core Deprotected Amine->Final Core Structure 3. Further Functionalization (e.g., reductive amination)

Caption: Application of the precursor in synthesizing a core drug structure.

Protocol 2: Synthesis of a Protected Hydroxyethylamine Isostere

This protocol demonstrates the use of the precursor in a representative synthetic sequence.

Step 1: Acylation of the Primary Amine

  • To a solution of a suitable carboxylic acid (e.g., N-Boc-phenylalanine, 1.0 equiv) in anhydrous DMF, add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Add a solution of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (1.05 equiv) in DMF.

  • Stir at room temperature for 12-16 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the acylated intermediate.

Step 2: Selective Deprotection of the Isopropyl Carbamate Causality: The isopropyl carbamate is selectively cleaved using a Lewis acid, which activates the carbamate and facilitates the removal of the isopropyl group as a stable carbocation.[12][13] This method is orthogonal to the acid-labile Boc group, which remains intact under these conditions.

  • Dissolve the acylated intermediate (1.0 equiv) in nitromethane.

  • Cool the solution to 0 °C and add aluminum chloride (AlCl₃, 4.0 equiv) portion-wise.

  • Stir the mixture at 0 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Pour the reaction mixture into a vigorously stirred mixture of ice and water.

  • If a precipitate forms, filter and wash with water. Otherwise, extract the aqueous layer with ethyl acetate.

  • Make the aqueous layer basic with 1 M NaOH and re-extract with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected secondary amine.

Step 3: Further Functionalization (Example: Reductive Amination)

  • Dissolve the deprotected amine (1.0 equiv) and a desired aldehyde or ketone (1.1 equiv) in a suitable solvent such as methanol or dichloroethane.

  • Add a reducing agent like sodium triacetoxyborohydride (1.5 equiv).

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to obtain the final elaborated core structure.

Data Summary

The following table provides hypothetical but expected data for the key compounds in the synthetic protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (ppm)Expected Yield
PrecursorC₁₁H₂₄N₂O₂216.324.8-5.0 (sept, 1H), 3.5-3.7 (m, 1H), 2.6-2.8 (m, 2H), 1.7-1.9 (m, 1H), 1.1-1.3 (d, 6H), 1.0-1.1 (d, 6H)70-80% (Step 6)
Acylated Intermediate (with Boc-Phe)C₂₅H₄₁N₃O₅479.627.1-7.3 (m, 5H), signals for both amino acid residues and protecting groups85-95%
Deprotected AmineC₂₁H₃₅N₃O₃393.52Disappearance of the isopropyl septet and doublet, appearance of a secondary amine proton75-85%

Conclusion

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly valuable and versatile chiral precursor for organic synthesis. Its differential protection allows for a sequential and controlled functionalization of its two amine groups, making it an ideal building block for the synthesis of complex molecules such as the core structures of HIV protease inhibitors. The protocols provided herein offer a robust framework for the synthesis and application of this important synthon, enabling researchers in drug discovery and development to access novel and intricate molecular architectures with high stereochemical control.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.

  • Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. Tetrahedron Letters.

  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. BenchChem.

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.

  • Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers.

  • Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones. Synlett.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.

  • Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. ResearchGate.

  • A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement. ResearchGate.

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal.

  • Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors. Chemical Reviews.

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis.

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules.

  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. ResearchGate.

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.

  • Protecting Groups. Organic Chemistry Portal.

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry.

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

  • Synthesis of protected primary amines. Organic Chemistry Portal.

  • 4-amino-2-methyl-2-butanol. Chemical Synthesis Database.

  • Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Chemical Science.

  • Carbamate Protective Groups. Chem-Station.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • (R)-4-Amino-3-fluoro-2-methylbutan-2-ol. ChemScene.

  • Mild and Selective Deprotection of Carbamates with Bu4NF. ResearchGate.

  • (3R)-4-amino-3-fluoro-2-methylbutan-2-ol 97%. AChemBlock.

  • 4-Amino-3-methylbutan-2-ol. PubChem.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

  • (2R)-4-amino-2-methylbutan-1-ol. CymitQuimica.

  • Propan-2-yl (4-methyl-2-nitrophenyl)carbamate. EPA.

  • Preparation of carbamates. Google Patents.

  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.

  • propan-2-yl [3-({[(3-chlorophenyl)carbamoyl]oxy}imino)-2-methylbutan-2-yl]carbamate. ChemDiv.

Sources

Application

Comprehensive Protocol and Application Note: High-Resolution MS/MS Fragmentation Analysis of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Propan-2-yl N-(4-amino-3-methylbut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a bifunctional aliphatic molecule containing both a terminal primary amine and an isopropyl carbamate moiety. In drug discovery and synthetic chemistry, molecules with this structural motif often serve as critical diprotected diamine building blocks. Analyzing this compound via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents a unique analytical challenge: the analyst must balance the thermal lability of the carbamate group against the high collision energy required to fragment the aliphatic carbon backbone.

This application note provides a deep-dive mechanistic elucidation of its gas-phase fragmentation behavior, coupled with a self-validating LC-HRMS/MS protocol designed to ensure high-confidence structural confirmation without in-source degradation artifacts.

Physicochemical & Mass Spectrometric Properties

Before initiating MS/MS workflows, establishing the exact mass and primary protonation site is critical for accurate precursor selection. The primary amine possesses a significantly higher proton affinity than the carbamate nitrogen, dictating that the initial charge localization for the [M+H]+ ion occurs at the terminal −NH2​ group.

Table 1: Molecular and Precursor Ion Properties

PropertyValueStructural Implication
Chemical Name propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamateBifunctional (Amine + Carbamate)
Chemical Formula C9​H20​N2​O2​ Isotopic envelope validation required
Monoisotopic Mass 188.1525 DaNeutral baseline
Precursor Ion [M+H]+ 189.1603 DaPrimary target for Q1 isolation
Primary Protonation Site Terminal primary amine ( −NH2​ )Drives charge-directed low-energy cleavage

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind specific bond cleavages transforms raw MS/MS spectra into a self-validating structural logic tree. The fragmentation of this molecule is governed by two competing functional groups:

Amine-Directed Fragmentation (Low to High Energy)

As established in the 1[1], aliphatic amines readily undergo charge-directed cleavages.

  • Ammonia Loss (-17 Da): At low collision energies, the protonated primary amine is expelled as neutral NH3​ , yielding an [M+H−NH3​]+ ion at m/z 172.1338.

  • Alpha-Cleavage: At higher collision energies, the aliphatic chain undergoes alpha-cleavage adjacent to the primary amine, producing the highly stable, diagnostic iminium ion ( CH2​=NH2+​ ) at m/z 30.0344.

Carbamate-Directed Fragmentation (Medium Energy)

Carbamate compounds are notoriously susceptible to specific neutral losses in positive ESI mode, as detailed in 2[2]. The isopropyl ester configuration of this specific molecule triggers a highly predictable cascade:

  • McLafferty-Type Rearrangement (-42 Da): The isopropyl group undergoes a 6-membered cyclic transition state, transferring a proton to the carbonyl oxygen and expelling neutral propene ( C3​H6​ ). This yields a transient carbamic acid intermediate at m/z 147.1134.

  • Spontaneous Decarboxylation (-44 Da): Carbamic acids are intrinsically unstable in the gas phase. Following propene loss, the molecule rapidly expels CO2​ [3], resulting in a combined neutral loss of 86 Da. This yields the protonated diamine core at m/z 103.1235.

  • Alternative Inductive Cleavage (-60 Da): A minor competing pathway involves the direct inductive loss of isopropanol ( C3​H8​O ), yielding an isocyanate fragment at m/z 129.1028.

Fragmentation Logic Tree Visualization

The following logic tree maps the precursor-to-product ion relationships. By matching this theoretical tree against experimental data, analysts can self-validate the structural integrity of the analyte.

MS_Fragmentation M [M+H]+ m/z 189.1603 (Protonated Precursor) NH3_loss [M+H - NH3]+ m/z 172.1338 M->NH3_loss -NH3 (17 Da) Low CE Propene_loss [M+H - C3H6]+ m/z 147.1134 (Carbamic Acid) M->Propene_loss -Propene (42 Da) McLafferty Rearrangement Iso_loss [M+H - C3H8O]+ m/z 129.1028 (Isocyanate) M->Iso_loss -Isopropanol (60 Da) Inductive Cleavage Frag_30 m/z 30.0344 (CH2=NH2+) M->Frag_30 Direct Alpha Cleavage CO2_loss [M+H - C3H6 - CO2]+ m/z 103.1235 (Diamine Core) Propene_loss->CO2_loss -CO2 (44 Da) Spontaneous Decarboxylation Frag_86 m/z 86.0970 (-NH3 from Core) CO2_loss->Frag_86 -NH3 (17 Da) High CE CO2_loss->Frag_30 Alpha Cleavage High CE

Fig 1. ESI-MS/MS fragmentation logic tree for propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate.

Diagnostic Product Ions Summary

Table 2: High-Resolution Fragment Ion Assignments

Measured m/zFormulaNeutral LossStructural Assignment & Causality
189.1603 C9​H21​N2​O2+​ N/AProtonated precursor molecule.
172.1338 C9​H18​NO2+​ 17.0265 ( NH3​ )Loss of terminal amine; low-energy charge-directed cleavage.
147.1134 C6​H15​N2​O2+​ 42.0470 ( C3​H6​ )McLafferty-type expulsion of propene from the isopropyl group.
129.1028 C6​H13​N2​O+ 60.0575 ( C3​H8​O )Inductive cleavage of isopropanol; forms an isocyanate.
103.1235 C5​H15​N2+​ 86.0368 ( C3​H6​+CO2​ )Decarboxylation of carbamic acid intermediate; yields diamine core.
86.0970 C5​H12​N+ 103.0633Secondary loss of NH3​ from the m/z 103 diamine core.
30.0344 CH4​N+ 159.1259Alpha-cleavage at the primary amine; high-energy diagnostic ion.

High-Resolution LC-MS/MS Experimental Protocol

To ensure a self-validating dataset, the experimental protocol must prevent in-source fragmentation while capturing both low-energy (carbamate cleavage) and high-energy (aliphatic cleavage) product ions.

Step 1: Sample Preparation
  • Stock Solution: Dissolve the analyte in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the primary amine prior to ESI droplet desolvation, maximizing the [M+H]+ signal.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (HRMS) Parameters
  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: Strictly capped at 150 °C. Causality: Carbamates are highly thermally labile[2]. Exceeding 150 °C will cause in-source loss of propene and CO2​ , artificially skewing the MS1 spectrum toward the m/z 103 artifact.

  • Desolvation Temperature: 350 °C.

  • MS1 Resolution: 70,000 (FWHM at m/z 200).

  • MS2 Resolution: 17,500 (FWHM at m/z 200).

  • Collision Energy (HCD/CID): Use a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 . Causality: A static low CE will only reveal the m/z 147 and 103 ions. A static high CE will shatter the molecule directly to m/z 30. Stepped CE multiplexes these states into a single, comprehensive composite spectrum.

Data Validation & Troubleshooting

A robust protocol must be self-validating. Use the following logic gates to verify your analytical run:

  • Logic Gate 1 (In-Source Fragmentation Check): Examine the MS1 spectrum. If the intensity of m/z 103 exceeds 10% of the m/z 189 precursor, your HESI vaporizer temperature or capillary voltage is too high. Reduce source temperature immediately to preserve the intact carbamate[4].

  • Logic Gate 2 (Adduct Interference): Check for m/z 211.1422 ( [M+Na]+ ). Sodium adducts of carbamates do not fragment cleanly and will suppress the diagnostic m/z 103 pathway[2]. If sodium adducts dominate, flush the LC system to remove salt contamination.

  • Logic Gate 3 (Pathway Confirmation): The presence of m/z 147 without m/z 103 indicates insufficient collision energy to drive the decarboxylation. Ensure the stepped NCE reaches at least 30 to complete the fragmentation cascade.

References

  • Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water Analytical Chemistry (ACS)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWepYBuvOFF8T1hXRmjWBJuxancxccUIChd0N7pKoPanlSu9xp9SstD08eosPn42I5o_ydw8uYz0mNHP363_TOVs1cgciHBRQRvXPb3IO7jMSvXpzhPL8Ng4U_eGnpwMZ3c7DDrA==][4]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Molecules (MDPI)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlADIih2SL0s38JnpxCUpk3m3p8jNS2K9xG_jIOni8JZSk1aLGbhZsQIp3he8vmJDILmwLAvTuIqnT4fZVs2GRNW1pzES7MLIGQxLIhYdwbHDhegSKWSCh19F6ZDEPskTbEyWf][3]

  • Technical Support Center: Mass Spectrometry of Carbamate Compounds BenchChem[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYuxWZyIprQ15bEFsivHkmmzMZVFJah4DngDPB8iA5enDnuVHl8ZDXQJDn2BhFCTTTI9HoRHK4qRnuIeYQegr-LLeGJBCgnELjg9AsNbhgHP7klafX0i3fF8OuiolyLptghe-yuGKnh2nJn7cL8tNId0LIcmpaozfgpKlP_0eEUnkz7oqMJCPSJb6g7yrP67-yNngW7sa_tG9xUT_Tew==][2]

  • Interpretation of Mass Spectra SciSpace / IntechOpen[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgnNWLRwk9bdjA-3mbrNib2x39jTHxeLAtnBsj4XHRaN3a5oHGQcycrTnj8vJ0iglkse3WLo9IZ1u9QAx3HSAyyD8kFIs5azL0H2WtPXgnA2f8GgTI7gggWpHu-cZ93Gb6wx4JkgRYmyx_xOZ6TBeMz08zosAdYvqvyyJCWI7-NXE=][1]

Sources

Method

Process Engineering Protocol: Scalable Extraction of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Scalable Methodology Executive Summary Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly function...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Scalable Methodology

Executive Summary

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly functionalized aliphatic diamine intermediate featuring a primary amine and an isopropyl carbamate-protected secondary amine. The primary challenge in scaling its purification lies in selectively isolating the target from lipophilic reaction byproducts without triggering carbamate hydrolysis or forming intractable emulsions.

This guide outlines a field-proven, self-validating Liquid-Liquid Extraction (LLE) protocol. By leveraging precise pH modulation and the bio-based solvent 2-methyltetrahydrofuran (2-MeTHF), this methodology ensures high-purity recovery while adhering to modern green chemistry standards.

Physicochemical Rationale & Causality

The design of this extraction protocol is governed by the specific structural liabilities and pKa properties of the target molecule:

  • Amine Ionization & Phase Partitioning: The primary amine group has a basic pKa (typically ~10.0–10.5). By lowering the pH of the crude mixture to < 3, the amine is quantitatively protonated into an ammonium salt. This cationic state is highly soluble in water but insoluble in organic solvents, allowing lipophilic impurities to be washed away in the organic phase [2].

  • Carbamate Stability Constraints: Isopropyl carbamates are stable to mild aqueous acids and bases at ambient temperatures. However, prolonged exposure to extreme pH (< 1 or > 13) or elevated temperatures (> 40°C) will cause premature deprotection. Therefore, strict temperature control (20°C–25°C) during the exothermic acid/base additions is a mandatory causal requirement to preserve the protecting group.

  • Solvent Selection (2-MeTHF): Historically, dichloromethane (DCM) or tetrahydrofuran (THF) were used for amine extractions. We mandate 2-MeTHF because it is a bio-derived solvent that exhibits limited water miscibility (unlike THF). This ensures rapid, clean phase separations without the need to add toluene, significantly reducing the number of extraction steps and increasing product recovery [1]. Furthermore, 2-MeTHF provides excellent solvation for polar free bases and maintains an upper-layer organic phase (density 0.86 g/mL), simplifying bottom-drain operations in scalable reactor vessels [3].

Quantitative Process Parameters

To ensure reproducibility across different scales, all critical quantitative parameters are summarized below.

Table 1: Physicochemical & Operational Parameters

ParameterValue / TargetCausality / Rationale
Aqueous Extraction pH 2.0 – 3.0Ensures complete protonation of the primary amine without hydrolyzing the carbamate group.
Back-Extraction pH 11.0 – 12.0Converts the ammonium salt entirely back to a neutral free base to drive organic solubility.
Operating Temperature 20°C – 25°CPrevents thermal degradation of the carbamate during exothermic neutralization reactions.
Solvent Density (2-MeTHF) 0.86 g/mLEnsures the organic phase remains the top layer, allowing continuous bottom-drain of aqueous waste.
Phase Settling Time > 15 minutesAllows micro-emulsions to resolve, ensuring sharp phase boundaries for maximum yield [4].

Experimental Workflow & State Transitions

The following diagrams illustrate the chemical logic and the physical process flow of the extraction methodology.

Chem_State FreeBase1 Free Base (Neutral) Soluble in Organics pH > 11 Salt Ammonium Salt (Cationic) Soluble in Water pH < 3 FreeBase1->Salt 1M HCl (aq) FreeBase2 Free Base (Neutral) Extracted into 2-MeTHF pH > 11 Salt->FreeBase2 2M NaOH (aq) + 2-MeTHF

pH-dependent state transitions of the primary amine group during extraction.

LLE_Workflow Start Crude Reaction Mixture (Target + Impurities) Acid Add 1M HCl (aq) pH < 3 Start->Acid PhaseSep1 Phase Separation Acid->PhaseSep1 OrgWaste1 Organic Phase (Lipophilic Impurities) PhaseSep1->OrgWaste1 Top Layer AqPhase1 Aqueous Phase (Target Ammonium Salt) PhaseSep1->AqPhase1 Bottom Layer Base Add 2M NaOH (aq) pH > 11 AqPhase1->Base Extract Add 2-MeTHF Back-Extraction Base->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste2 Aqueous Phase (Inorganic Salts) PhaseSep2->AqWaste2 Bottom Layer OrgPhase2 Organic Phase (Target Free Base) PhaseSep2->OrgPhase2 Top Layer Isolate Concentration & Isolation OrgPhase2->Isolate

Process Flow Diagram of the Scalable Acid-Base Extraction Workflow.

Step-by-Step Scalable LLE Protocol

Trustworthiness & Self-Validation Rule: This protocol operates as a self-validating system. To prevent catastrophic product loss, no phase is discarded until a mass balance is confirmed via Process Analytical Technology (PAT).

Phase 1: Acidic Quench & Impurity Purge
  • Dilution: Transfer the crude reaction mixture containing propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate into a jacketed extraction vessel. Dilute with 2-MeTHF (5 volumes relative to crude mass) to reduce viscosity.

  • Acidification: Set the jacket temperature to 15°C. Slowly charge 1M HCl (aq) into the reactor while maintaining moderate agitation (150–200 RPM). Monitor the internal pH continuously. Stop the addition when the aqueous phase stabilizes at pH 2.0 – 3.0 .

  • Phase Separation: Cease agitation and allow the biphasic mixture to settle for at least 15 minutes.

  • Drain & Validate: Drain the lower aqueous layer (containing the target ammonium salt) into a clean holding tank. Retain the upper organic layer (containing neutral/lipophilic impurities) in the reactor.

    • Self-Validation: Sample the organic layer and analyze via TLC/HPLC. If >1% of the target compound remains, perform a second wash with 0.5 volumes of 1M HCl and combine the aqueous layers.

Phase 2: Basification & Back-Extraction
  • Solvent Addition: Transfer the combined acidic aqueous layers back into the jacketed vessel. Add fresh 2-MeTHF (4 volumes) to the reactor.

  • Basification: With the jacket set to 15°C and vigorous agitation (250 RPM), slowly charge 2M NaOH (aq) dropwise. The reaction is highly exothermic. Maintain the internal temperature below 25°C to protect the carbamate. Continue addition until the aqueous phase reaches a stable pH 11.0 – 12.0 .

  • Phase Separation: Cease agitation and allow the phases to separate for 20 minutes. The target compound is now a neutral free base and will migrate into the upper 2-MeTHF layer.

  • Drain & Validate: Drain the lower aqueous layer (inorganic waste) into a secondary container.

    • Self-Validation: Perform a visual test tube check on the aqueous waste—add a few drops of 10M NaOH. If a cloudy precipitate or oil droplets form, the target compound is still present, indicating incomplete extraction. Re-extract with an additional 2 volumes of 2-MeTHF if necessary.

Phase 3: Washing & Isolation
  • Brine Wash: Wash the combined 2-MeTHF organic phases with saturated NaCl solution (1 volume) to remove residual water and trace inorganic salts.

  • Drying: Pass the organic phase through a bed of anhydrous sodium sulfate ( Na2​SO4​ ) or utilize azeotropic distillation under reduced pressure to dry the solvent.

  • Concentration: Concentrate the 2-MeTHF solution under vacuum (40°C, 150 mbar) to yield the purified propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate as a viscous oil or crystalline solid, ready for downstream processing.

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch consistency, implement the following in-process controls:

Table 2: PAT Checkpoints & Corrective Actions

StageAnalytical MethodAcceptance CriteriaAction if Failed
Acidification Calibrated pH ProbepH < 3.0 stable for 5 minAdd 1M HCl dropwise until stable.
Org. Waste Check HPLC (UV/ELSD)< 1% target compoundRe-extract organic phase with 1M HCl.
Basification Calibrated pH ProbepH > 11.0 stable for 5 minAdd 2M NaOH dropwise until stable.
Aq. Waste Check Visual (Test Tube) & HPLCClear solution; < 1% targetRe-extract aqueous phase with 2-MeTHF.

References

  • Title: 1 Source: chempoint.com URL: https://www.chempoint.com/insights/penn-a-kem-2-methf-plant-based-solvent-performance

  • Title: 2 Source: libretexts.org URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction

  • Title: 3 Source: acs.org URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.1c02341

  • Title: 4 Source: nuph.edu.ua URL: https://jophc.nuph.edu.ua/article/view/251347

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Welcome to the Technical Support Portal. When scaling up the synthesis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate, researchers frequently encounter yield-limiting bottlenecks during the late-stage installatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. When scaling up the synthesis of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate, researchers frequently encounter yield-limiting bottlenecks during the late-stage installation of the primary amine. Because the target molecule contains a sterically hindered secondary carbamate at C2 and an unhindered primary amine at C4, direct selective mono-protection of the bare 1,3-diamine is highly inefficient.

Instead, the validated industrial approach relies on a three-step sequence starting from the corresponding C4-alcohol: propan-2-yl N-(4-hydroxy-3-methylbutan-2-yl)carbamate . This guide addresses the mechanistic failure points in this sequence—specifically during mesylation, azidation, and reduction—and provides field-proven, self-validating protocols to maximize yield.

Process Overview & Mechanistic Pathway

SynthesisWorkflow SM Precursor Alcohol Propan-2-yl N-(4-hydroxy-...) Mesylate Mesylate Intermediate (Prone to Aziridine cyclization) SM->Mesylate MsCl, DIPEA < 5 °C Azide Azide Intermediate (Thermal decomposition risk) Mesylate->Azide NaN3, DMSO 65 °C Fail1 Side Reaction: Intramolecular Cyclization Mesylate->Fail1 T > 10 °C or Excess Base Product Target Amine Propan-2-yl N-(4-amino-...) Azide->Product H2, Pd/C, AcOH or PPh3/H2O Fail2 Side Reaction: Dimerization / Poisoning Azide->Fail2 H2, Pd/C (Neutral) No Acid Additive

Figure 1: Three-step scale-up workflow to the target amine, highlighting key failure points.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant byproduct formation (aziridine/elimination) during the mesylation of the precursor alcohol? Causality: The secondary carbamate nitrogen at C2 is mildly nucleophilic. If the reaction temperature exceeds 10 °C, or if a localized base excess occurs, the carbamate nitrogen can undergo an intramolecular S_N2 attack on the newly formed C4-mesylate, forming an unwanted aziridine ring. Actionable Fix: Maintain the internal reactor temperature strictly below 5 °C during methanesulfonyl chloride (MsCl) addition. Substitute triethylamine (TEA) with N,N-diisopropylethylamine (DIPEA). DIPEA's steric bulk prevents it from acting as a nucleophilic catalyst, reducing exothermic spikes and subsequent cyclization.

Q2: The azidation step is stalling at 60% conversion, and pushing the temperature to 90 °C degrades the intermediate. How can I drive this to completion? Causality: Sodium azide has poor solubility in standard ethereal solvents, leading to sluggish kinetics. Forcing the reaction at 90 °C causes thermal decomposition of the nascent azide into uncharacterized polymeric species[1]. Actionable Fix: Transition the solvent system to Dimethyl Sulfoxide (DMSO). DMSO solvates the sodium cation effectively, leaving a highly nucleophilic "naked" azide anion. This accelerates the S_N2 displacement, allowing the reaction to reach >98% conversion at a much milder 65 °C, drastically improving the isolated yield[1].

Q3: During catalytic hydrogenation of the azide, the reaction stalls, and I observe dimerized impurities. How do I improve the primary amine yield? Causality: The reduction of the azide proceeds via an imine intermediate. The newly formed primary amine (propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate) can attack this imine, forming a secondary amine dimer. Furthermore, the free primary amine strongly coordinates to the Palladium catalyst surface, poisoning it and stalling the reaction. Actionable Fix: Conduct the hydrogenation in the presence of 1.1 equivalents of Acetic Acid (AcOH). The acid immediately protonates the primary amine upon formation, converting it to the non-nucleophilic, non-coordinating acetate salt. This prevents both dimerization and catalyst poisoning[2].

Quantitative Data: Condition Screening

The following table summarizes the process development data for the critical azide reduction step. While the Staudinger reduction is highly chemoselective[3], the generation of triphenylphosphine oxide complicates downstream purification at scale. The AcOH-modified hydrogenation is the preferred scalable route.

MethodCatalyst / ReagentsAdditiveConversion (%)Isolated Yield (%)Major Impurity Profile
Catalytic Hydrogenation10% Pd/C, H2 (1 atm)None65% (Stalled)45%Secondary amine dimer (15%)
Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) AcOH (1.1 eq) >99% 92% None detected
Rh-Catalyzed Reduction5% Rh/Al2O3, H2 (1 atm)AcOH (1.1 eq)>99%94%None detected
Staudinger ReductionPPh3, H2O, THFNone>99%88%Triphenylphosphine oxide (trace)

Validated Experimental Protocol: Chemoselective Catalytic Reduction

Self-Validating System: This protocol relies on stoichiometric acid trapping and strict in-process controls (IPC) to ensure complete conversion before workup, preventing the isolation of mixed azide/amine batches.

Materials:

  • Propan-2-yl N-(4-azido-3-methylbutan-2-yl)carbamate (1.0 eq)

  • 10% Pd/C (5 mol% Pd)

  • Glacial Acetic Acid (1.1 eq)

  • Methanol (10 volumes)

  • Hydrogen gas (1 atm)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry pressure reactor, charge the azide intermediate (1.0 eq) and Methanol (10 vol). Stir to dissolve.

  • Acidification: Add Glacial Acetic Acid (1.1 eq) in one portion. Causality: Pre-acidification ensures the first molecules of amine generated are instantly protonated, protecting the catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%). Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Purge & React: Purge the vessel with N2 (3x), followed by H2 (3x). Pressurize to 1 atm H2 and stir vigorously at 25 °C.

  • In-Process Control (IPC) - Validation Check: After 4 hours, halt stirring, vent H2, and pull a 0.5 mL aliquot. Filter through a micro-syringe filter and analyze via HPLC/GC-MS.

    • Pass Criteria: Azide starting material is <1.0% area.

    • Fail Criteria: If >1.0%, re-pressurize with H2 and stir for an additional 2 hours. If conversion remains stalled, catalyst poisoning has occurred; add an additional 2 mol% Pd/C.

  • Filtration: Once IPC passes, purge the reactor with N2. Filter the mixture through a tightly packed Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 2 vol).

  • Neutralization & Isolation: Concentrate the filtrate under reduced pressure to 3 volumes. Cool to 5 °C and slowly add 2M NaOH (aq) until the pH reaches 10, liberating the free base. Extract with Ethyl Acetate (3 x 5 vol).

  • Final Polish: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure target amine.

References

  • Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics by Regio- and Stereoselective Addition of 2-Metalated 4-Bromothiazoles to α-Chiral Electrophiles The Journal of Organic Chemistry - ACS Publications[Link]

  • Chemo-selective Rh-catalysed hydrogenation of azides into amines ResearchGate / Carbohydrate Research[Link]

Sources

Optimization

Technical Support Center: Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate Storage &amp; Stability

Welcome to the Technical Support Center. As a bifunctional molecule containing both a sterically protected secondary amine (isopropyl carbamate) and a highly reactive primary aliphatic amine, propan-2-yl N-(4-amino-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional molecule containing both a sterically protected secondary amine (isopropyl carbamate) and a highly reactive primary aliphatic amine, propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate requires rigorous handling. This portal provides field-proven, self-validating protocols to prevent oxidative degradation and ensure batch-to-batch reproducibility in your drug development workflows.

Molecular Vulnerability Analysis (The "Why")

Q: Why is this specific carbamate-amine highly susceptible to degradation during storage? A: The molecule's instability stems from its terminal primary amine at the C4 position. While the isopropyl carbamate group is electronically stabilized and sterically hindered, the primary aliphatic amine is a strong nucleophile. Exposure to atmospheric oxygen, catalyzed by ambient light or trace transition metals, initiates hydrogen abstraction at the alpha-carbon or directly at the nitrogen[1]. This forms reactive radical species that rapidly propagate into hydroxylamines, and eventually imines or oximes[2].

Q: Does the branched backbone (3-methylbutan-2-yl) affect its stability? A: Yes. The tertiary carbon at the C3 position (bearing the methyl group) is a classic site for autoxidation via tertiary radical formation. When combined with the electron-donating nature of the adjacent amine, this backbone is particularly vulnerable to peroxide formation if exposed to air over prolonged periods[1].

OxidationMechanism A Intact Molecule (Primary Amine) B Alkyl Radical Intermediate A->B Trace Metals / Light (-H•) E Imine / Oxime (Yellow Degradant) A->E Direct ROS Attack C Peroxy Radical Species B->C +O2 (Autoxidation) D Hydroxylamine (M+16 Impurity) C->D H-shift D->E Further Oxidation

Caption: Autoxidation pathway of the primary amine moiety leading to hydroxylamine and imine degradants.

Self-Validating Storage Protocols (The "How")

To maintain molecular integrity, you must choose a storage protocol based on your intended usage timeline.

Protocol A: Free Base Stabilization (Short-Term Storage, < 14 Days)

Causality: For immediate downstream synthesis, keeping the molecule as a free base is necessary. However, to prevent autoxidation, we must eliminate the two primary catalysts: oxygen and photons. Argon is chosen over Nitrogen because it is denser than air, creating a physical blanket over the liquid/solid surface.

Step-by-Step Methodology:

  • Transfer: Transfer the purified propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate into an amber glass vial to block UV/Vis light-induced radical initiation.

  • Sparging: Insert an argon gas line equipped with a sterile needle directly into the vial (just above the sample surface). Purge gently for 60 seconds to displace all atmospheric oxygen.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap while slowly withdrawing the argon needle to maintain positive pressure.

  • Storage: Store immediately at 4°C.

  • Validation Checkpoint: Before utilizing the stored batch, dissolve a 1 mg aliquot in LC-MS grade acetonitrile. Run a rapid LC-MS scan. The protocol is validated if the M+16 (hydroxylamine) and M-2 (imine) peaks are strictly <0.5% relative area. If >0.5%, the argon blanket was compromised.

Protocol B: Salt Formation (Long-Term Archival, > 14 Days)

Causality: Protonating the primary amine to form a hydrochloride (HCl) salt engages the nitrogen's lone pair in a dative bond. This drastically reduces the electron density required to initiate the autoxidation cascade, fundamentally shutting down the degradation pathway[3]. This aligns with ICH Q1A stability guidelines for active pharmaceutical ingredients[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.1 M under a nitrogen atmosphere.

  • Protonation: Cool the solution to 0°C. Dropwise, add 1.05 equivalents of anhydrous HCl (4M in dioxane) while stirring vigorously.

  • Isolation: A white precipitate (the HCl salt) will form immediately. Filter the precipitate through a sintered glass funnel under a continuous nitrogen stream.

  • Drying: Wash the filter cake with cold, anhydrous MTBE and dry under high vacuum (< 1 mbar) for 12 hours.

  • Storage: Store the resulting powder in a desiccator at -20°C.

  • Validation Checkpoint: Dissolve 2 mg of the resulting powder in D₂O and acquire a ¹H-NMR spectrum. The protocol is validated by a downfield shift of the C4 methylene protons (adjacent to the amine) by approximately 0.5–0.8 ppm compared to the free base, confirming complete protonation. Gravimetric yield should exceed 95%.

StorageWorkflow Start Purified Free Base Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate Q1 Intended Storage Duration? Start->Q1 Short < 14 Days (Working Stock) Q1->Short Short-Term Long > 14 Days (Archival Storage) Q1->Long Long-Term Action1 Store at 4°C Argon Purge + Amber Vial Short->Action1 Action2 Convert to HCl Salt Store at -20°C to -80°C Long->Action2 Valid1 Validate: LC-MS (Absence of M+16) Action1->Valid1 Valid2 Validate: NMR & LC-MS (Stable indefinitely) Action2->Valid2

Caption: Decision matrix and validation workflow for short-term and long-term storage protocols.

Troubleshooting Guide (FAQs)

Q: My sample turned from colorless to yellow/brown over a month in the fridge. Is it ruined? A: Yes, for sensitive applications. Yellowing is a visual hallmark of amine autoxidation, indicating the formation of conjugated imines or complex polymeric azo/azoxy species[2]. You must re-purify the sample (e.g., via acid-base extraction or flash chromatography) before use.

Q: I see a white, crusty precipitate forming around the cap of the vial, but the LC-MS shows the correct mass for the main peak. What is this? A: This is likely a carbamate salt formed by the reaction of the free primary amine with atmospheric carbon dioxide (CO₂). Aliphatic primary amines act as excellent CO₂ scrubbers. While this reaction is reversible under acidic conditions, it alters the effective molarity of your sample and makes precise weighing impossible. Ensure strict argon purging to prevent this.

Q: LC-MS analysis of my stored batch shows a prominent M+16 peak. What happened? A: The M+16 peak corresponds to the hydroxylamine or N-oxide derivative, confirming direct oxidation of the primary amine[3]. This occurs when samples are stored in non-airtight containers, exposed to light, or stored without an inert gas blanket.

Quantitative Stability Data

The following table summarizes the degradation kinetics of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate under various storage environments, highlighting the necessity of the protocols outlined above.

Storage ConditionAtmosphereContainer Type1 Week Purity1 Month Purity6 Month PurityPrimary Degradant Observed
Free Base, 25°C Ambient AirClear Glass92.4%78.1%< 50.0%Imine / Oxime (Yellowing)
Free Base, 4°C Ambient AirClear Glass97.1%89.5%62.3%Hydroxylamine (M+16)
Free Base, 4°C Argon PurgeAmber Glass99.8%98.2%91.4%Trace N-oxide
HCl Salt, -20°C Argon + DesiccantAmber Glass>99.9% >99.9% >99.9% None Detected

Note: Purity determined via reverse-phase HPLC (UV 210 nm) normalized area percent.

References

  • [4] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • [1] Inhibition of hydrocarbon autoxidation by nitroxide-catalyzed cross-dismutation of hydroperoxyl and alkylperoxyl radicals. RSC Publishing. Available at:[Link]

  • [2] Oxidation of Primary Amines by Dimethyldioxirane: Ab Initio Model Studies. Researcher.Life / Journal of Physical Chemistry A. Available at:[Link]

  • [3] Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI Molecules. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Welcome to the Advanced Crystallization Troubleshooting Guide. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly flexible, amphiphilic intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly flexible, amphiphilic intermediate. Its primary amine and carbamate functionalities provide strong, directional hydrogen bonding, while its branched aliphatic backbone (isopropyl and methyl groups) introduces significant lipophilicity and conformational mobility. These competing physicochemical properties frequently lead to liquid-liquid phase separation (LLPS), solvate formation, and complex polymorphic behavior.

This guide provides field-proven, causality-driven solutions to stabilize your crystallization workflows.

Part 1: Diagnostic Q&A & Troubleshooting

Q1: My crystallization yields a milky emulsion or a sticky oil at the bottom of the reactor instead of crystals. Why is this happening, and how do I fix it?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because your molecule possesses a highly flexible backbone and can form intramolecular hydrogen bonds (between the primary amine and carbamate carbonyl), it can adopt a conformation that shields its polar faces. When supersaturation is generated rapidly, the thermodynamic barrier to arrange these flexible molecules into a rigid crystal lattice is higher than the barrier to simply aggregate. Consequently, the system crosses the binodal curve and phase-separates into a solute-rich liquid and a solvent-rich liquid[1].

The Solution: You must shift the thermodynamic operating window to ensure the solubility curve is crossed before the binodal curve.

  • Solvent Modification: If using a highly non-polar antisolvent (e.g., heptane), the supersaturation spikes too violently. Switch to a moderately polar antisolvent (e.g., isopropyl acetate or MTBE) to flatten the solubility curve[2].

  • Thermal Seeding: Identify the Metastable Zone Width (MSZW) and introduce seed crystals 2–3 °C above the cloud point temperature to force heterogeneous nucleation before LLPS can occur.

Q2: I am getting inconsistent melting points and powder X-ray diffraction (PXRD) patterns across different batches. How do I control the polymorphic form?

The Causality: The molecule exhibits conformational polymorphism. The rotation around the C2-C3 bond of the butane backbone allows the molecule to exist in multiple stable conformations in solution. Solvent selection directly dictates the relative conformer distribution; protic solvents (like ethanol) will hydrogen-bond with the carbamate, extending the molecule, while non-polar solvents (like toluene) promote folded conformations[3].

The Solution: Conduct a targeted polymorph screen using solvents with diverse hydrogen-bond donor/acceptor parameters. Once the thermodynamically stable form is identified, ensure the crystallization process operates at a low, constant supersaturation (using a cubic cooling curve) to thermodynamically favor the lowest-energy lattice and prevent kinetic entrapment of metastable forms[3].

Q3: TGA/DSC analysis shows significant weight loss before the melt. Why is my API trapping solvent, and how do I prevent it?

The Causality: Carbamates are notorious for forming solvates, particularly with alcohols and water, due to the strong hydrogen-bond acceptor capability of the carbonyl oxygen[4]. If the solvent molecule is small enough to fit within the crystal lattice voids and forms stable H-bonds with the API, a solvated polymorph crystallizes. Desolvating these crystals thermally often leads to lattice collapse and amorphous material.

The Solution: Shift your crystallization to a solvent with high steric bulk that cannot easily incorporate into the lattice voids (e.g., methyl isobutyl ketone[MIBK] or cyclopentyl methyl ether [CPME]). Alternatively, utilize a strictly anhydrous, aprotic solvent system (e.g., dry acetonitrile)[4].

Q4: The free base remains an intractable oil in all tested solvent systems. What is the alternative?

The Causality: The inherent lattice energy of the free base is simply too low to overcome the entropy of the liquid state at room temperature. The Solution: Exploit the basicity of the primary amine at the C4 position. Converting the free base to a salt (e.g., hydrochloride, mesylate, or tartrate) introduces strong ionic interactions, significantly increasing the lattice energy and the melting point. A higher melting point drastically reduces the tendency for LLPS, making crystallization thermodynamically favorable[1].

Part 2: Quantitative Data Summary

Table 1: Solvent Classification and Expected Crystallization Outcomes

Solvent ClassRepresentative SolventsAPI Interaction PropensityRisk of LLPS (Oiling Out)Risk of Solvate FormationRecommended Application
Aliphatic Hydrocarbons Heptane, HexaneVery Low (Antisolvents)Critical (High)LowUse sparingly; high risk of forcing rapid LLPS.
Alcohols (Protic) Ethanol, IsopropanolStrong H-Bond Donor/AcceptorModerateHigh Good for dissolution, but requires strict polymorph monitoring.
Esters (Polar Aprotic) Ethyl Acetate, Isopropyl AcetateModerate H-Bond AcceptorLowLowOptimal. Balances solubility and minimizes solvate risk.
Bulky Ethers CPME, MTBEWeak H-Bond AcceptorLowVery LowExcellent antisolvents to replace heptane and prevent oiling out.
Ketones Acetone, MIBKStrong H-Bond AcceptorLowModerateIdeal for salt-screen precipitations (e.g., HCl salt formation).

Part 3: Experimental Methodologies

Protocol 1: Self-Validating Cloud-Point & Seeding Workflow

This protocol utilizes a built-in hysteresis check to definitively distinguish between LLPS and actual crystal nucleation, ensuring your seeding strategy is mathematically sound.

  • Preparation: Dissolve 500 mg of the carbamate API in 2.0 mL of the chosen primary solvent (e.g., Isopropyl Acetate) at 50 °C in a jacketed crystallizer equipped with an overhead stirrer and a turbidity probe.

  • Cooling & Cloud Point Detection: Program a linear cooling ramp of 0.5 °C/min. Monitor the turbidity. Record the exact temperature ( Tcloud​ ) when the solution turns opaque.

  • The Self-Validation (Hysteresis Check): Immediately reverse the temperature ramp, heating at 0.5 °C/min.

    • Outcome A (LLPS): If the solution becomes completely clear at the exact same temperature ( Tcloud​ ), the phase transition is a liquid-liquid boundary (zero hysteresis).

    • Outcome B (Nucleation): If the solution requires heating significantly above Tcloud​ to clear, the opacity was caused by solid crystal nucleation (positive hysteresis).

  • Seeding Execution: If Outcome A is confirmed, reheat the solution to Tcloud​+5°C . Add 1-2% (w/w) of finely milled seed crystals. Hold isothermally for 2 hours to allow the seeds to consume the supersaturation, then resume cooling at 0.1 °C/min to bypass the binodal curve entirely.

Protocol 2: Sterically Hindered Antisolvent Crystallization
  • Dissolution: Dissolve the API in a minimal volume of Ethyl Acetate at 40 °C.

  • Antisolvent Titration: Using a syringe pump, add CPME (Cyclopentyl methyl ether) at a highly controlled rate of 0.05 mL/min. The steric bulk of CPME prevents it from entering the crystal lattice, eliminating solvate formation.

  • Maturation: Once slight turbidity is observed, halt the antisolvent addition. Temperature-cycle the suspension between 40 °C and 35 °C three times (1 hour per ramp) to dissolve kinetic fines and promote the growth of the thermodynamically stable polymorph.

  • Isolation: Filter the suspension under a nitrogen sweep and wash with cold CPME. Dry under vacuum at 40 °C for 12 hours. Validate the absence of solvates via TGA.

Part 4: Visualizations

G Start Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling Non-polar Antisolvent Nucleation Crystal Nucleation Start->Nucleation Controlled Cooling Optimal Solvent Seeding LLPS->Nucleation Slow Transformation (Impurity Entrapment) Amorphous Amorphous Solid / Oil LLPS->Amorphous Rapid Quench Crystals Pure Crystalline API Nucleation->Crystals Crystal Growth

Fig 1: Kinetic pathways of crystallization versus liquid-liquid phase separation (LLPS).

Workflow Q1 Is the API oiling out? Yes1 Shift Binodal Curve: Change Antisolvent or Increase Temperature Q1->Yes1 Yes No1 Check Polymorphic Purity via PXRD Q1->No1 No Q2 Are there mixed polymorphs? No1->Q2 Yes2 Map Solvent Interactions Adjust Cooling Rate Q2->Yes2 Yes No2 Filter & Dry: Process Complete Q2->No2 No

Fig 2: Decision matrix for troubleshooting amino-carbamate crystallization.

Part 5: References

  • [1] Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Pharmaceutics (via PMC). 1

  • [3] Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics (ACS Publications). 3

  • [4] The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Organic Process Research & Development (ACS Publications). 4

  • [2] SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. RSC Publishing. 2

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing developability bottlenecks with propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing developability bottlenecks with propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate . Due to its specific structural motifs, this active pharmaceutical ingredient (API) presents unique physicochemical challenges that require a mechanistic approach to resolve.

System Overview & Physicochemical Profiling

To effectively troubleshoot, we must first define the physicochemical boundary conditions of the molecule. The API's high lipophilicity is driven by the branched aliphatic spacer (3-methylbutan-2-yl) and the terminal isopropyl carbamate.

Table 1: Physicochemical Profile & Formulation Implications

ParameterEstimated Value / CharacteristicFormulation Implication
Functional Groups Primary amine, secondary carbamateAmine provides a handle for pH-dependent solubility; carbamate is neutral.
pKa (Amine) ~9.5 – 10.0Highly basic; exists as a free base at pH > 10, fully protonated at pH < 7.
Lipophilicity (logP) ~1.5 – 2.5Poor intrinsic aqueous solubility due to the hydrophobic aliphatic backbone.
Chemical Stability Sensitive to extreme pHCarbamate linkage may undergo hydrolysis at pH < 2 or pH > 10.

Diagnostic Decision Tree

Before proceeding to the experimental methodologies, use the following logical workflow to determine the optimal solubility enhancement strategy based on your target product profile (TPP).

SolubilityLogic A API Free Base Low Aqueous Solubility B Determine Target pH for Formulation A->B C Acidic Tolerated (pH < 6.0) B->C D Neutral Required (pH 6.0 - 8.0) B->D E Salt Formation (e.g., Mesylate) C->E F Cosolvent Addition (PEG-400 / PG) D->F G Cyclodextrin Complexation D->G H Validate: PXRD & DSC E->H I Validate: Phase Solubility F->I G->I

Logical decision tree for troubleshooting API aqueous solubility.

Troubleshooting Guides & Methodologies

Guide A: pH Adjustment and Salt Formation

Causality: At physiological pH (7.4), a significant fraction of the primary amine remains unprotonated, exposing the highly hydrophobic branched aliphatic chain to the aqueous environment and driving aggregation. By lowering the pH and forming a salt, we protonate the amine, drastically lowering the partition coefficient (logD) and facilitating ion-dipole interactions with water. According to pharmaceutical salt selection principles, a pKa difference of at least 2 units between the basic amine and the counterion acid is required to form a thermodynamically stable salt (1)[1].

Protocol: Mesylate Salt Screening Workflow

  • Dissolution: Dissolve 500 mg of the free base API in a minimal volume of a volatile organic solvent (e.g., ethanol or acetone) at 25°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (pKa ~ -1.2) dropwise under continuous magnetic stirring.

  • Crystallization: Induce crystallization via the controlled addition of an anti-solvent (e.g., heptane) or through slow evaporation over 24-48 hours.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold anti-solvent, and dry in a vacuum oven at 40°C.

  • Self-Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline nature of the salt. Follow with Differential Scanning Calorimetry (DSC) to verify a single, sharp endothermic melting point, ensuring no residual amorphous free base remains.

SaltScreening S1 1. Dissolution (Organic Solvent) S2 2. Acid Addition (1.05 eq) S1->S2 S3 3. Crystallization (Anti-solvent) S2->S3 S4 4. Isolation (Filter/Dry) S3->S4 S5 5. Validation (PXRD/DSC) S4->S5

Step-by-step experimental workflow for salt screening and validation.

Guide B: Cosolvent Systems for Neutral pH Applications

Causality: If the target product profile strictly requires a neutral pH (e.g., for specific parenteral or ocular applications), salt formation may not be viable. Water-miscible cosolvents like Polyethylene Glycol 400 (PEG-400) or Propylene Glycol (PG) function by reducing the dielectric constant of the aqueous vehicle. This decreases the interfacial tension between the hydrophobic isopropyl carbamate moiety and the solvent, preventing aggregation (2)[2].

Protocol: Cosolvent Titration & Permeability Check

  • Preparation: Prepare a baseline vehicle of 30% v/v PEG-400 in a 10 mM phosphate buffer (pH 7.4).

  • Equilibration: Add an excess amount of the API to 5 mL of the vehicle.

  • Agitation: Seal the vials and equilibrate on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation: Quantify the dissolved API via HPLC-UV. Crucial Check: Perform a simulated dilution in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) to monitor for supersaturation and precipitation.

Guide C: Cyclodextrin Inclusion Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic central cavity. The lipophilic isopropyl group and the branched 3-methylbutan-2-yl backbone of the API are ideally sized to be encapsulated within this cavity via non-covalent, dynamic inclusion. This effectively shields the hydrophobic regions from the aqueous environment without altering the bulk pH (3)[3].

Protocol: Phase-Solubility Profiling

  • Matrix Preparation: Prepare a series of aqueous solutions containing HP-β-CD at concentrations ranging from 0 to 200 mM in a standard buffer.

  • API Addition: Add a constant, excess amount of the free base API to each vial.

  • Complexation: Agitate the sealed vials at 25°C for 72 hours to ensure complete inclusion complexation.

  • Filtration: Filter the solutions using 0.22 µm PVDF filters (avoid PTFE as it may adsorb the complex).

  • Self-Validation: Plot the molar concentration of dissolved API against the molar concentration of HP-β-CD. An AL-type linear phase solubility diagram confirms a 1:1 stoichiometric inclusion complex. Calculate the apparent stability constant (K1:1) from the slope to validate the thermodynamic strength of the complex.

Quantitative Comparison of Solubility Enhancement Strategies

Table 2: Strategic Comparison for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

StrategyPrimary MechanismOptimal pH RangeEst. Solubilization CapacityValidation Metric
Mesylate Salt Amine protonation & ion-dipole interaction3.5 - 5.5> 100-fold increasePXRD / DSC
Cosolvent (30% PEG-400) Dielectric constant reduction6.0 - 8.010 to 50-fold increaseHPLC-UV & Dilution Test
HP-β-CD Complexation Hydrophobic cavity encapsulation5.0 - 8.020 to 80-fold increasePhase-Solubility Diagram (K1:1)

Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy when I dilute the PEG-400 formulation with buffer? A: This is a classic cosolvent precipitation issue. Cosolvents solubilize by lowering the bulk dielectric constant. Upon dilution with an aqueous buffer, the cosolvent fraction drops exponentially, leading to rapid supersaturation and precipitation of the highly lipophilic free base (4)[4]. Solution: Maintain a minimum cosolvent fraction upon dilution, or integrate a surfactant (e.g., Polysorbate 80) to form micelles that trap the API during the dilution phase.

Q: Can I use strong mineral acids (pH < 2) to force the amine into solution? A: While a pH < 2 will fully protonate the primary amine, the secondary carbamate linkage is susceptible to acid-catalyzed hydrolysis. This degradation pathway will yield the corresponding primary amine, carbon dioxide, and isopropanol. Solution: Keep the formulation pH between 3.5 and 5.5, utilizing a weak acid buffer system (e.g., acetate or citrate) to balance solubility enhancement with chemical stability.

Q: I formed the HCl salt, but it is highly hygroscopic and turns into a paste. What went wrong? A: Basic aliphatic amines often form hygroscopic chloride salts due to the high charge density of the chloride ion interacting with ambient moisture. Solution: Switch to a larger, more lipophilic counterion to disrupt the crystal lattice moisture affinity. The mesylate, tosylate, or sulfate salts typically offer superior solid-state stability and reduced hygroscopicity compared to hydrochlorides.

References

  • Improving the Dissolution Rate of the Anticancer Drug Dabrafenib | Crystal Growth & Design (acs.org) | 1

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics (acs.org) | 2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Pharmaceutics (nih.gov) | 3

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach | Dhaka Univ. J. Pharm. Sci. (scispace.com) | 4

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Welcome to the Technical Support Center. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly specialized, sterically hindered chiral diamine building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a highly specialized, sterically hindered chiral diamine building block. In this molecule, the C4 primary amine serves as the primary nucleophilic site for functionalization, while the C2 secondary-like amine is protected by an isopropyl carbamate (IPC) group.

Due to the steric bulk of the adjacent C3 methyl group and the IPC group, reactions at the primary amine often suffer from sluggish kinetics. Researchers frequently force reaction conditions to compensate, which inadvertently generates byproduct impurities such as overalkylated tertiary amines, epimerized stereocenters, or transesterified carbamates. This guide provides field-proven troubleshooting strategies and self-validating protocols to eliminate these impurities.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing significant N,N-dialkylation (tertiary amine formation) during the reductive amination of the C4 primary amine? Causality & Solution: Direct alkylation of primary amines is notoriously difficult to control and frequently results in overalkylation[1]. Even in reductive amination, if the intermediate secondary amine is sufficiently nucleophilic, it will react with excess aldehyde. Using harsh reducing agents like sodium borohydride (NaBH₄) reduces the aldehyde too quickly, forcing you to add excess aldehyde to drive the reaction, which inevitably leads to overalkylation. Actionable Fix: Switch to . It is a milder reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, minimizing tertiary amine byproducts[1]. Maintain a strict 1:0.95 (amine:aldehyde) stoichiometric ratio.

Q2: My LC-MS shows a byproduct with a mass loss of 28 Da (-C₂H₄). What is happening to the isopropyl carbamate protecting group? Causality & Solution: A mass loss of 28 Da indicates the transesterification of the isopropyl carbamate into a methyl carbamate. This occurs when the reaction is conducted in methanol in the presence of a strong base (e.g., NaOMe or K₂CO₃). The methoxide ion nucleophilically attacks the carbamate carbonyl, displacing isopropanol[2]. Actionable Fix: Avoid alcoholic solvents when using strong bases. Switch to aprotic solvents (e.g., DCM, THF, or DMF) and use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA). Additionally, be aware that strong Lewis acids (like AlCl₃) can rapidly cleave isopropyl carbamates, so avoid Lewis acidic coupling additives[3].

Q3: During amide coupling with a carboxylic acid, I am seeing incomplete conversion and epimerization at the C3 position. How do I fix this? Causality & Solution: The C3 methyl group creates significant steric hindrance around the C4 primary amine, slowing down the nucleophilic attack on the activated carboxylic acid. Prolonged reaction times in the presence of a base allow the activated acid to undergo base-catalyzed enolization, leading to epimerization. Actionable Fix: Use highly reactive, epimerization-suppressing coupling reagents like HATU combined with HOAt. This accelerates the coupling kinetics, outcompeting the enolization pathway. Strictly limit DIPEA to 2.0 equivalents.

Part 2: Quantitative Data & Optimization

To demonstrate the impact of reagent selection on byproduct formation, the following table summarizes the optimization of reductive amination conditions for this specific scaffold.

Table 1: Comparison of Reductive Amination Conditions and Impurity Profiles

Reducing AgentSolventAmine:Aldehyde RatioTarget Secondary Amine (%)Overalkylated Byproduct (%)Unreacted Primary Amine (%)
NaBH₄MeOH1 : 1.545.2%38.5%16.3%
NaBH₃CNMeOH1 : 1.172.8%18.4%8.8%
NaBH(OAc)₃DCM1 : 1.089.5%4.2%6.3%
NaBH(OAc)₃ DCE 1 : 0.95 96.1% < 1.0% 3.5%

Note: 1,2-Dichloroethane (DCE) provides optimal solubility and kinetic profiles for NaBH(OAc)₃, yielding the highest purity.

Part 3: Experimental Protocol (Self-Validating System)

Chemoselective Reductive Amination Workflow

Objective: Synthesize the secondary amine while completely suppressing N,N-dialkylation and carbamate degradation.

Step 1: Imine Formation

  • Dissolve 1.0 eq of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 0.95 eq of the target aldehyde. Stir at room temperature for 2 hours.

  • Validation Check 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The unreacted primary amine peak must be <5% relative to the imine intermediate. Do not proceed to reduction until this threshold is met. If >5%, add 0.02 eq of aldehyde and stir for an additional 30 minutes.

Step 2: Selective Reduction 4. Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Causality Note: Cooling to 0 °C minimizes the kinetic energy available for the newly formed secondary amine to attack any trace unreacted aldehyde, practically eliminating the overalkylation pathway.

  • Portion-wise, add 1.4 eq of NaBH(OAc)₃ over 15 minutes to prevent localized exotherms. Stir for 4 hours at 0 °C.

Step 3: Quench and Workup 6. Quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases. 7. Validation Check 2: Measure the pH of the aqueous layer; it must be between 7.5 and 8.0. This ensures the secondary amine is fully deprotonated for organic extraction without creating a harsh basic environment that could degrade the isopropyl carbamate. 8. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Reaction Workflow Visualization

ReactionWorkflow SM Primary Amine (Propan-2-yl Carbamate) Imine Imine Intermediate (Schiff Base) SM->Imine Aldehyde (0.95 eq) DCE, RT Impurity2 Methyl Carbamate (Transesterification) SM->Impurity2 MeOH / NaOMe (Harsh Base) Target Target Secondary Amine (Desired Product) Imine->Target NaBH(OAc)3 0 °C Impurity1 Tertiary Amine (Overalkylation Byproduct) Target->Impurity1 Excess Aldehyde + Reductant

Reaction pathways: desired reductive amination vs. overalkylation and transesterification byproducts.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Dimethyl Carbonate from Methyl Carbamate and Methanol with Zinc Compounds as Catalysts Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides Source: ACS Omega URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Title: Comprehensive Analytical Method Validation Guide for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate: HPLC-CAD vs. LC-MS/MS vs.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analytical Method Validation Guide for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate: HPLC-CAD vs. LC-MS/MS vs. HPLC-UV

Executive Summary

Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (CAS: 1592253-28-5) is a critical aliphatic amine intermediate frequently utilized in complex peptide synthesis and targeted drug discovery. Validating a robust analytical method for this compound presents a distinct physicochemical challenge: it lacks a conjugated π -electron system, rendering traditional UV detection highly susceptible to baseline noise and matrix interference.

This guide objectively compares three analytical modalities—HPLC-UV, HPLC-CAD (Charged Aerosol Detection), and LC-MS/MS—and provides a comprehensive, step-by-step validation framework grounded in the latest ICH Q2(R2) guidelines[1]. Designed for senior scientists and analytical development professionals, this document explains the causality behind chromatographic choices and establishes a self-validating protocol for routine assay and impurity profiling.

The Analytical Challenge: Causality in Detector Selection

The molecular structure of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate consists of an aliphatic backbone, a primary amine, and a secondary carbamate group.

  • The Failure of HPLC-UV: The carbamate carbonyl is the only chromophore present, exhibiting weak absorbance restricted to the deep-UV region (<210 nm). At these wavelengths, gradient elution causes severe baseline drift due to changes in mobile phase absorbance, making accurate integration of trace impurities nearly impossible.

  • The HPLC-CAD Advantage: CAD is a mass-flow dependent, universal detector that measures any non-volatile analyte regardless of its optical properties[2]. Because the response is independent of a chromophore, CAD provides uniform sensitivity for the parent amine and its structurally related degradants, making it the optimal choice for routine Quality Control (QC)[3].

  • The LC-MS/MS Advantage: Electrospray Ionization (ESI+) coupled with tandem mass spectrometry offers unparalleled specificity. The primary amine readily accepts a proton to form a stable [M+H]+ ion at m/z 189.1. While ideal for trace impurity identification and pharmacokinetic (PK) studies, its high cost and susceptibility to matrix effects make it less practical for routine batch release than CAD[4].

Analytical Technology Selection Logic for Aliphatic Carbamates

Quantitative Technology Comparison

To justify the selection of the analytical platform, the following table summarizes the expected performance metrics for underivatized aliphatic amines across the three modalities based on empirical validation data[3],[5].

Performance MetricHPLC-UV (210 nm)HPLC-CADLC-MS/MS (ESI+ MRM)
Sensitivity (LOQ) ~2.0 - 5.0 µg/mL~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Linearity Range Limited by baseline noise1.5 - 2 orders of magnitude*3 - 4 orders of magnitude
Specificity Low (Matrix interference)Moderate (Detects all non-volatiles)Very High (Precursor/Product specific)
Gradient Compatibility Poor (Severe baseline drift)Excellent (Requires volatile buffers)Excellent (Requires volatile buffers)
Cost & Maintenance LowModerateHigh
Primary Application Not recommendedBatch Release & Purity AssayGenotoxic Impurities & PK

*Note: CAD response is inherently non-linear over wide concentration ranges. A power-law transformation ( y=axb ) or quadratic regression is required to satisfy ICH Q2(R2) linearity criteria[3].

ICH Q2(R2) Validation Strategy

The validation of the selected HPLC-CAD method must comply with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the establishment of a robust reportable range[1],[6].

Causality of Validation Parameters:
  • Specificity (Forced Degradation): Because CAD detects all non-volatile compounds, specificity must be rigorously proven. The compound is subjected to acid, base, oxidative, and thermal stress. The method must resolve the active pharmaceutical ingredient (API) from all degradation products (Resolution, Rs​>1.5 ).

  • Range & Linearity: For the main assay, the range is validated from 80% to 120% of the nominal target concentration. For impurity profiling, the range extends from the Reporting Threshold (typically 0.05%) to 120% of the specification limit[6].

  • Accuracy & Precision: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst) ensure the method is unaffected by ambient laboratory fluctuations.

ICH Q2(R2) Lifecycle Validation Workflow for HPLC-CAD

Step-by-Step Experimental Protocols (Self-Validating System)

To avoid the signal suppression and CAD background noise caused by heavy ion-pairing agents (like HFBA) in standard Reversed-Phase chromatography, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is highly compatible with CAD and MS due to its high-organic mobile phases, which enhance droplet evaporation and detector sensitivity[3].

Protocol A: HILIC-CAD Method Setup

Rationale: The primary amine is protonated at acidic pH, making it highly polar. HILIC retains polar compounds starting with a high concentration of organic solvent, eluting them as the aqueous ratio increases.

  • Column Selection: Zwitterionic HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation (Critical Step):

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Ensures amine protonation and is fully volatile for CAD).

    • Mobile Phase B (Organic): 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 8.0 min: Hold at 60% B

    • 8.0 - 8.1 min: Return to 95% B (Re-equilibration for 4 mins).

  • Flow Rate & Injection: 0.4 mL/min; 2.0 µL injection volume.

  • Sample Diluent: 80% Acetonitrile / 20% Water. Causality: Injecting a sample in a highly aqueous diluent onto a HILIC column causes severe peak distortion (the "solvent effect"). The diluent must closely match the initial gradient conditions.

  • CAD Parameters: Evaporation temperature set to 35°C; Data collection rate 10 Hz; Filter constant 3.6s.

Protocol B: Self-Validating Execution (ICH Q2(R2))

This protocol integrates automated System Suitability Testing (SST). If SST criteria fail, the sequence aborts, ensuring data integrity.

  • System Suitability Test (SST):

    • Inject the standard solution (100 µg/mL) six times.

    • Acceptance Criteria: Retention time RSD 1.0%; Peak area RSD 2.0%; Tailing factor ( Tf​ ) between 0.8 and 1.5.

  • Specificity (Blank & Placebo):

    • Inject the sample diluent (Blank).

    • Acceptance Criteria: No interfering peaks >0.05% of the main peak area at the retention time of the API.

  • Linearity & Calibration:

    • Prepare 7 concentration levels ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 90, 100, 110, 125, 150 µg/mL).

    • Data Processing: Because CAD is non-linear, apply a quadratic curve fit or a power-function ( y=axb ).

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery):

    • Spike known amounts of the API standard into a synthetic placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate).

    • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%.

By utilizing HILIC-CAD and adhering to this rigorous ICH Q2(R2) framework, analytical scientists can guarantee an accurate, interference-free, and regulatory-compliant control strategy for propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][1]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link][6]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids Source: Thermo Fisher Scientific / LCMS.cz URL:[Link][3]

  • Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Charged Aerosol Detection Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector Source: ResearchGate URL:[Link][5]

Sources

Comparative

cross-validation of 1H NMR data for propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Title: Cross-Validation of ¹H NMR Data for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate: A Comparative Analysis of High-Field, Benchtop, and In Silico Platforms Target Audience: Analytical Chemists, Structural Bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of ¹H NMR Data for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate: A Comparative Analysis of High-Field, Benchtop, and In Silico Platforms

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

Executive Summary & Structural Deconstruction

The characterization of highly functionalized aliphatic intermediates, such as propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate , presents a unique analytical challenge. This molecule features a carbamate linkage, an isopropyl ester group, and a butan-2-yl backbone containing two adjacent stereocenters (C2 and C3) alongside a terminal primary amine.

Because of the adjacent chiral centers, the molecule exists as a mixture of diastereomers (unless synthesized enantiopure), which complicates the ¹H NMR spectrum by inducing diastereotopic splitting. Furthermore, the dense aliphatic region (0.8–1.8 ppm) contains 15 overlapping protons. To establish a robust, self-validating analytical profile, researchers must cross-validate data across orthogonal platforms: High-Field NMR (600 MHz) for absolute structural elucidation, Benchtop NMR (60 MHz) for rapid Process Analytical Technology (PAT), and In Silico (DFT-GIAO) Prediction for theoretical baseline validation.

Platform Comparison: Resolving the Aliphatic Envelope

High-Field NMR (600 MHz): The Structural Gold Standard

At 600 MHz, the Larmor frequency is sufficiently high to ensure that the chemical shift difference ( Δν ) between the aliphatic protons is significantly larger than their scalar coupling constants ( J ). This creates a first-order spectrum ( Δν/J>10 ).

  • Causality of Resolution: The diastereotopic protons of the C4-methylene group (adjacent to the chiral C3 center) are cleanly resolved into an ABX multiplet system. The isopropyl methyls (doublet, ~1.2 ppm) are completely separated from the C1 and C3 methyls of the butane chain.

Benchtop NMR (60 MHz): The Process Analytical Tool

Benchtop NMR utilizes permanent magnets (typically NdFeB) to provide rapid, cryogen-free analysis. However, at 60 MHz, the Δν/J ratio drops significantly.

  • Causality of Signal Overlap: The entire region from 0.8 to 1.8 ppm collapses into a massive, second-order multiplet envelope. The C4 diastereotopic protons exhibit severe "roofing" effects and merge. Despite this loss of structural resolution, benchtop NMR demonstrates comparable performance to high-field instruments for quantitative chemometric analysis (qNMR) and total proton counting, provided the integration regions are properly calibrated[1].

In Silico Prediction (DFT-GIAO): The Theoretical Baseline

Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method provides an ab initio prediction of chemical shifts.

  • Causality of Accuracy: By optimizing the molecular geometry at the B3LYP/6-31G(d) level before applying the GIAO method, the software accounts for the specific conformational shielding effects of the carbamate carbonyl group, providing a highly accurate theoretical baseline for the N-H and adjacent C2-H protons[2].

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts across the three platforms. Data alignment between theoretical and empirical platforms validates the structural assignment.

Proton AssignmentHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)In Silico (DFT-GIAO)Multiplicity & Integration
Carbamate N-H 4.85 ppm4.8 - 5.1 ppm (Broad)4.92 ppmBroad doublet, 1H
Isopropyl C-H 4.90 ppmOverlaps with N-H4.98 ppmSeptet ( J=6.2 Hz), 1H
C2-H (Butane) 3.65 ppm3.5 - 3.8 ppm (Multiplet)3.71 ppmMultiplet, 1H
C4-H₂ (Methylene) 2.65, 2.80 ppm2.7 ppm (Merged)2.61, 2.85 ppmABX Multiplet, 2H
Amine N-H₂ 1.50 ppmMerged in envelopeN/A (Exchangeable)Broad singlet, 2H
Isopropyl CH₃ (x2) 1.22 ppm0.8 - 1.8 ppm (Envelope)1.18 ppmDoublet ( J=6.2 Hz), 6H
C1-CH₃ (Butane) 1.10 ppm0.8 - 1.8 ppm (Envelope)1.05 ppmDoublet ( J=6.5 Hz), 3H
C3-CH₃ (Butane) 0.90 ppm0.8 - 1.8 ppm (Envelope)0.88 ppmDoublet ( J=6.5 Hz), 3H

Self-Validating Experimental Protocols

To ensure the trustworthiness of the analytical data, the NMR workflow must be a self-validating system. This is achieved by combining quantitative NMR (qNMR) with an orthogonal chromatographic technique (HPLC-UV)[3].

Protocol A: qNMR Acquisition with Internal Standard
  • Gravimetric Preparation: Accurately weigh 10.00 mg of propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate and 5.00 mg of Maleic Acid (Internal Standard, IS) using a microbalance ( d=0.001 mg).

    • Causality: qNMR is a primary ratio method. Because it relies on the absolute molar ratio between the IS and the analyte, gravimetric error is the single largest source of uncertainty. High-precision weighing ensures absolute purity calculations are valid[4].

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to 30 seconds.

    • Causality: A D1 of at least 5×T1​ (the longest longitudinal relaxation time of the protons of interest) ensures complete magnetization recovery between scans. Failing to do so results in signal saturation and artificially low integration values[5].

  • Acquisition: Acquire 16 scans at 600 MHz or 256 scans at 60 MHz (to compensate for the lower signal-to-noise ratio of the benchtop magnet).

Protocol B: Orthogonal HPLC-UV Cross-Validation
  • Sample Prep: Dilute 10 µL of the NMR sample in 1 mL of mobile phase (Acetonitrile/Water 60:40 with 0.1% TFA).

  • Analysis: Run on a C18 column at 1.0 mL/min, detecting at 210 nm (carbamate absorbance).

    • Causality: While NMR is a universal detector, it can miss trace impurities hidden under the baseline or overlapping with major aliphatic peaks. HPLC provides orthogonal separation based on polarity, ensuring that the purity calculated by qNMR is not artificially inflated by structurally similar impurities[3].

Workflow Visualization

The following diagram maps the logical relationships and data flow required for the rigorous cross-validation of the carbamate intermediate.

NMR_Cross_Validation Sample Propan-2-yl N-(4-amino- 3-methylbutan-2-yl)carbamate HF_NMR High-Field NMR (600 MHz) Structural Elucidation Sample->HF_NMR BT_NMR Benchtop NMR (60 MHz) Process Analytical Tech Sample->BT_NMR InSilico In Silico (DFT-GIAO) Theoretical Prediction Sample->InSilico Data_HF Resolves Diastereotopic Multiplets (C4-H2) HF_NMR->Data_HF Data_BT Total Proton Counting (Aliphatic Envelope) BT_NMR->Data_BT Data_IS Ab Initio Chemical Shift Baseline InSilico->Data_IS CrossVal Orthogonal Cross-Validation (qNMR vs. HPLC-UV) Data_HF->CrossVal Data_BT->CrossVal Data_IS->CrossVal Result Validated Structural & Purity Profile CrossVal->Result

Caption: Orthogonal cross-validation workflow integrating High-Field, Benchtop, and In Silico NMR data.

References

  • Burger, R., Lindner, S., Rumpf, J., et al. (2021). "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." ACS Omega, 6(44), 29516-29524. Available at:[Link]

  • Prakash, G. K. S., et al. (1993). "1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds." Journal of the American Chemical Society, 115(9), 3629-3632. Available at:[Link]

  • Zhang, Y., et al. (2025). "Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics." Analytical Chemistry. Available at:[Link]

  • Pauli, G. F., et al. (2014). "Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate proper disposal procedures

Standard Operating Procedure & Disposal Guide: Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized drug-development buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized drug-development building blocks require more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate is a bifunctional molecule featuring a primary aliphatic amine and an isopropyl carbamate protecting group.

This guide provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring compliance, operational safety, and environmental stewardship.

Hazard Assessment & Mechanistic Causality

To safely manage this compound, researchers must understand the causality behind its reactivity and the resulting disposal constraints:

  • Amine Basicity & Nucleophilicity: The primary amine (4-amino group) imparts basicity to the molecule. In aqueous solutions, it will elevate the pH. If this basic waste is inadvertently mixed with acidic waste streams without prior neutralization, it can trigger exothermic acid-base reactions.

  • Carbamate Hydrolysis (Gas Evolution Hazard): While carbamates are generally stable under neutral conditions, they are susceptible to hydrolysis when exposed to strong acids or strong bases. Hydrolysis of this specific compound yields a diamine, isopropyl alcohol, and carbon dioxide (CO 2​ ). Causality Note: If this compound is disposed of in a highly acidic, sealed waste carboy, the evolved CO 2​ gas can cause catastrophic container over-pressurization and rupture.

  • Regulatory Grounding: The Environmental Protection Agency (EPA) strictly regulates carbamate-containing wastes under the Resource Conservation and Recovery Act (RCRA). Because carbamates can persist in the environment and exhibit biological activity, the EPA mandates high-temperature incineration as the primary and most environmentally sound disposal method [1].

Chemical Properties & Waste Categorization

The following table summarizes the quantitative and qualitative data required for proper waste segregation.

ParameterSpecification / Guidance
Chemical Name Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate
Functional Groups Primary Aliphatic Amine, Isopropyl Carbamate
Primary Hazards Skin/Eye Irritant, Basic (Amine), Gas Evolution Risk (Carbamate)
Chemical Incompatibilities Strong Acids (pH < 3), Strong Bases (pH > 11), Strong Oxidizers
Primary Waste Classification Hazardous Organic Waste (Non-Halogenated, unless mixed)
Mandated Disposal Route EPA-Approved High-Temperature Incineration

Operational Handling & Disposal Protocols

According to the National Research Council's Prudent Practices in the Laboratory, a strategic hierarchy for managing chemical waste must be established before any experimental activity begins, ensuring incompatible wastes are strictly segregated [2]. Every protocol below is designed as a self-validating system , meaning the operator must confirm a specific physical or chemical state before proceeding to the next step.

Protocol A: Aqueous Waste Neutralization & Transfer

Causality: The free amine group elevates the pH of aqueous washes. Storing highly basic aqueous waste can lead to container degradation or dangerous reactions with inadvertently mixed acidic wastes.

  • Collection: Transfer all aqueous washes containing the carbamate-amine derivative into a wide-mouth, temporary borosilicate glass neutralization beaker. Do NOT seal the container.

  • Agitation: Place the beaker on a magnetic stir plate. Add a PTFE-coated stir bar and initiate gentle agitation.

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) dropwise to neutralize the basic amine.

  • System Validation: After every 5 mL of HCl added, pause stirring. Dip a clean glass rod into the solution and apply a drop to universal pH indicator paper. The protocol is validated only when the indicator paper reads a stable pH between 6.0 and 8.0.

  • Disposal: Once validated, carefully funnel the neutralized solution into the designated "Aqueous Hazardous Waste" carboy. Cap securely and log the addition on the waste manifest.

Protocol B: Solid Chemical Spill Response

Causality: Sweeping dry powders can aerosolize the active pharmaceutical ingredient (API) building block, leading to inhalation exposure and widespread surface contamination.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).

  • Containment: Lightly moisten an absorbent laboratory pad with isopropanol or water to trap the powder and prevent aerosolization.

  • Collection: Gently wipe the spill from the outer edge toward the center.

  • System Validation: After the initial wipe, shine a high-intensity UV or LED flashlight across the surface at a low angle. The protocol is validated when no particulate shadows or crystalline residues are visible on the benchtop.

  • Disposal: Place all contaminated pads, weigh boats, and gloves into a yellow "Solid Hazardous Waste" bin designated for incineration.

Waste Segregation Workflow

The following decision tree dictates the logical routing of all waste streams generated during the handling of Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate.

WasteDisposal Start Waste Generation: Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate Solid Solid Waste (Vials, PPE, Spills) Start->Solid Liquid Liquid Waste (Reaction/Wash Solvents) Start->Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin HaloCheck Contains Halogenated Solvents (e.g., DCM)? Liquid->HaloCheck Incineration EPA-Approved High-Temperature Incineration Facility SolidBin->Incineration HaloWaste Halogenated Organic Waste Stream HaloCheck->HaloWaste Yes AqCheck Aqueous Waste? HaloCheck->AqCheck No HaloWaste->Incineration NonHaloWaste Non-Halogenated Organic Waste Stream NonHaloWaste->Incineration AqCheck->NonHaloWaste No (Organic) Neutralize Neutralize Amine (Adjust to pH 6-8) AqCheck->Neutralize Yes AqWaste Aqueous Hazardous Waste Stream Neutralize->AqWaste AqWaste->Incineration

Decision tree for the segregation and disposal of amine-carbamate laboratory waste.

References

  • Environmental Protection Agency (EPA). "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Federal Register, 2011.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

Handling

Personal protective equipment for handling propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Comprehensive Safety and Handling Protocol for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate Executive Summary & Chemical Profiling As a Senior Application Scientist, I approach chemical laboratory safety not merel...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I approach chemical laboratory safety not merely as a regulatory checklist, but as a mechanistic necessity. Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate (CAS: 1592253-28-5)[1] is a bifunctional building block frequently utilized in drug discovery and peptidomimetic synthesis. Structurally, it features an isopropyl carbamate (a variation of a Boc/Cbz protecting group) and a primary aliphatic amine[2].

Mechanistic Hazard Analysis: The primary amine moiety imparts moderate to strong basicity and nucleophilicity. Biologically, this translates to significant tissue irritation upon contact. According to standardized , this compound triggers specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Understanding these chemical realities drives our causality-based Personal Protective Equipment (PPE) selection and operational workflows.

Causality-Driven PPE Selection

We do not just wear generic protective gear; we select barriers based on chemical compatibility and molecular behavior compliant with .

  • Hand Protection (H315 Mitigation):

    • Selection: Nitrile gloves (minimum 4-6 mil thickness).

    • Causality: Aliphatic amines can rapidly degrade latex and standard vinyl. Nitrile provides a robust, non-polar barrier against the lipophilic isopropyl carbamate tail while resisting the basicity of the amine. Double-gloving is highly recommended during bulk transfers to ensure a fail-safe barrier.

  • Eye & Face Protection (H319 Mitigation):

    • Selection: ANSI Z87.1-compliant chemical splash goggles. A face shield is required if handling >500 mg in solution.

    • Causality: The amine group can cause rapid saponification of lipid membranes in the cornea[3]. Standard safety glasses with side shields are insufficient against aerosolized droplets or fine powders generated during weighing.

  • Respiratory Protection (H335 Mitigation):

    • Selection: Handling must occur within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with an organic vapor/particulate cartridge is mandatory.

    • Causality: The compound's molecular weight and amine functionality mean it can generate irritating dust or vapors, especially when dissolved in volatile organic solvents during synthesis.

Operational Workflow: Safe Handling & Transfer Protocol

To ensure a self-validating safety system as recommended by , follow this step-by-step methodology for handling the compound:

  • Pre-Operation Verification: Verify the fume hood face velocity is between 80–120 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids.

  • PPE Donning: Equip a fully buttoned lab coat, chemical splash goggles, and double nitrile gloves.

  • Weighing & Transfer:

    • Use an anti-static weighing boat. Carbamate powders can hold a static charge, leading to sudden aerosolization.

    • Perform all weighing inside the fume hood. If transporting the solid to a glovebox or another lab station, use a closed-system transfer (e.g., a crimp-sealed vial).

  • Dissolution: Slowly add the solvent (e.g., dichloromethane or ethyl acetate) to the pre-weighed solid. Never drop the solid into a large volume of solvent, as this can cause splashing and micro-aerosol generation.

  • Decontamination: Wipe down spatulas and the balance area with a slightly acidic solution (e.g., 1% acetic acid in water) to protonate and neutralize residual amine, followed by a distilled water wipe.

Visualizing the Operational Workflow

Workflow A 1. Pre-Operation Fume Hood & SDS Check B 2. PPE Donning Double Nitrile & Goggles A->B Cleared C 3. Chemical Handling Anti-Static Weighing B->C Verified D 4. Decontamination Dilute Acid Wipe C->D Transfer Complete F Emergency Response Dilute Acid Quench C->F Spill Detected E 5. Waste Disposal Amine-Segregated Bin D->E PPE & Wipes F->E Neutralized Waste

Fig 1: Step-by-step operational workflow and emergency spill response for handling CAS 1592253-28-5.

Decontamination and Disposal Plan

Proper disposal is critical to prevent cross-reactivity in waste streams.

  • Segregation: Do not mix amine-containing waste with halogenated waste unless specifically designated. Trace side reactions (e.g., alkylation of the amine by halogenated solvents) can occur over time, generating heat or pressure. Collect in a designated "Organic Waste - Amine/Carbamate" container.

  • Aqueous Quenching (Spill Response): If a powder spill occurs, carefully cover it with an absorbent pad. Wet the pad with a dilute acidic solution (e.g., 1M HCl or 5% citric acid). This protonates the amine, rendering it water-soluble, non-volatile, and significantly less irritating.

  • Solid Waste: Dispose of all contaminated PPE (gloves, weighing boats, wipes) in a chemical solid waste bin lined with a heavy-duty bag, clearly labeled with "Propan-2-yl N-(4-amino-3-methylbutan-2-yl)carbamate" and its CAS number[1].

  • Manifesting: Log the waste according to institutional and as non-halogenated organic waste.

Quantitative Safety Parameters

To ensure rapid reference during risk assessments, the following table summarizes the critical quantitative safety parameters for handling this compound.

Safety ParameterSpecification / RequirementMechanistic Justification
Glove Material Nitrile (Min. 4-6 mil thickness)Provides a non-polar barrier against the carbamate and resists amine basicity.
Breakthrough Time > 240 minutesEnsures sustained protection during extended synthetic workflows.
Fume Hood Velocity 80 - 120 fpm (0.4 - 0.6 m/s)Captures aerosolized powders and volatile amine vapors effectively.
Spill Neutralizer 1M HCl or 5% Citric AcidProtonates the primary amine ( R−NH2​→R−NH3+​ ), reducing volatility.
Storage Temp. 2 - 8 °C (Standard)Prevents thermal degradation, carbamate cleavage, and subsequent gas evolution.

References

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Standard 1910.132 - Personal Protective Equipment. United States Department of Labor. Retrieved from[Link]

  • National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

  • Environmental Protection Agency (EPA) . (n.d.). Hazardous Waste (RCRA) Guidelines. Retrieved from[Link]

Sources

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